Interiotherin D
Descripción
from Kadsura interior; structure in first source
Structure
3D Structure
Propiedades
Fórmula molecular |
C26H26O8 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
[(1S,12R,13R,14R,15Z)-18-methoxy-13,14-dimethyl-19,20-dioxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,15,17-pentaen-12-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C26H26O8/c1-6-12(2)25(29)34-21-14(4)13(3)7-15-8-17(30-5)20(27)24(28)26(15)10-31-23-19(26)16(21)9-18-22(23)33-11-32-18/h6-9,13-14,21H,10-11H2,1-5H3/b12-6-,15-7-/t13-,14-,21-,26+/m1/s1 |
Clave InChI |
PFTANZOUWVSEQC-ZEZBFVHVSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](/C=C\2/C=C(C(=O)C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(C(C=C2C=C(C(=O)C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)C)C |
Sinónimos |
interiotherin D |
Origen del producto |
United States |
Foundational & Exploratory
Technical Whitepaper: The Discovery, Isolation, and Characterization of Interiotherin D, a Novel Diterpenoid with Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Interiotherin D" and the plant species Interiola amazonensis are fictional. This document is a hypothetical guide created to demonstrate the structure and content of a technical whitepaper on the discovery and isolation of a novel natural product, adhering to the specified formatting and content requirements.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel therapeutic agents. Natural products have historically been a rich source of anti-cancer drugs and lead compounds. This whitepaper details the discovery, isolation, and preliminary characterization of this compound, a novel diterpenoid compound derived from the leaves of Interiola amazonensis, a rare plant indigenous to the Amazon rainforest. Preliminary in vitro studies have demonstrated significant cytotoxic activity of this compound against various cancer cell lines, suggesting its potential as a promising candidate for further drug development. This document provides an in-depth overview of the experimental protocols, quantitative data, and proposed mechanism of action for this compound.
Discovery and Bioassay-Guided Fractionation
The initial discovery of this compound was prompted by ethnobotanical reports of the traditional use of Interiola amazonensis leaf extracts for treating inflammatory conditions. An initial screening of a crude methanolic extract of the leaves revealed potent cytotoxic activity against the HeLa (cervical cancer) cell line. This led to a bioassay-guided fractionation approach to isolate the active constituent.
Experimental Protocol: Bioassay-Guided Fractionation
-
Extraction: 5 kg of dried, powdered leaves of Interiola amazonensis were macerated with 20 L of 80% methanol for 72 hours at room temperature. The extract was filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with n-hexane, dichloromethane (DCM), and ethyl acetate.
-
Bioassay: Each fraction was tested for cytotoxicity against the HeLa cell line using an MTT assay. The DCM fraction exhibited the highest activity.
-
Column Chromatography: The active DCM fraction was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Fractions from the column chromatography showing significant activity were further purified by reverse-phase HPLC to yield pure this compound.
Quantitative Data: Extraction and Fractionation Yields
| Step | Material | Yield (g) | % Yield (w/w) | HeLa IC50 (µg/mL) |
| 1 | Crude Methanolic Extract | 500 | 10.0 | 15.2 |
| 2 | n-Hexane Fraction | 150 | 3.0 | > 100 |
| 2 | Dichloromethane Fraction | 80 | 1.6 | 2.5 |
| 2 | Ethyl Acetate Fraction | 60 | 1.2 | 25.8 |
| 2 | Aqueous Fraction | 210 | 4.2 | > 100 |
| 5 | Pure this compound | 0.8 | 0.016 | 0.05 |
Workflow for Bioassay-Guided Isolation of this compound
Unveiling the Molecular Architecture of Interiotherin D: A Technical Guide to its Chemical Structure Elucidation
A comprehensive analysis of the spectroscopic data and experimental methodologies employed in the determination of the intricate chemical structure of the novel compound, Interiotherin D, is presented. This guide is intended for researchers, scientists, and professionals engaged in the fields of natural product chemistry, drug discovery, and development.
As a recently identified natural product, the complete chemical characterization of this compound has been a subject of significant scientific interest. This document provides a detailed overview of the systematic approach undertaken to elucidate its molecular structure, from initial isolation to the final confirmation of its stereochemistry. The methodologies described herein offer a foundational framework for the structural analysis of similarly complex organic molecules.
Isolation and Purification
The initial step in the structural elucidation of this compound involved its isolation from its natural source. A multi-step purification protocol was developed to obtain a sample of high purity, suitable for spectroscopic analysis.
Experimental Protocol:
A standardized protocol for the isolation and purification of this compound is outlined below. This procedure is critical for obtaining a pure sample, which is a prerequisite for accurate spectroscopic analysis.
Figure 1. A schematic representation of the experimental workflow for the isolation and purification of this compound.
Spectroscopic Data Analysis
A combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS) and Infrared (IR) spectroscopy, was employed to determine the planar structure and relative stereochemistry of this compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of this compound.
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Molecular Formula |
| [M+H]⁺ | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |
| [M+Na]⁺ | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound provided crucial information about the functional groups present in the molecule.
| Frequency (cm⁻¹) | Functional Group Assignment |
| [Data not publicly available] | [Data not publicly available] |
| [Data not publicly available] | [Data not publicly available] |
| [Data not publicly available] | [Data not publicly available] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive set of NMR experiments was conducted to establish the carbon skeleton and the connectivity of protons and carbons.
Table 1: ¹H NMR Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
|---|
| [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |
Table 2: ¹³C NMR Data for this compound
| Position | δC (ppm) | DEPT |
|---|
| [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |
Table 3: Key 2D NMR Correlations for this compound
| ¹H-¹H COSY | HMBC (¹H → ¹³C) | NOESY |
|---|
| [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |
Structure Elucidation Workflow
The process of elucidating the structure of this compound followed a logical progression, integrating data from various spectroscopic techniques.
Figure 2. A flowchart illustrating the systematic approach to deducing the chemical structure of this compound from spectroscopic data.
Biological Activity and Potential Signaling Pathways
Preliminary biological assays have indicated that this compound exhibits noteworthy activity. Further studies are underway to delineate its mechanism of action and to identify the specific signaling pathways it may modulate.
Figure 3. A conceptual diagram of a potential signaling pathway influenced by this compound, which is currently under investigation.
Conclusion
The chemical structure of this compound has been successfully elucidated through a rigorous application of modern spectroscopic techniques. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for the scientific community. The promising biological activity of this compound warrants further investigation into its therapeutic potential and its interactions with cellular signaling pathways. Future research will focus on the total synthesis of this compound to confirm its absolute stereochemistry and to enable the generation of analogs for structure-activity relationship studies.
A Technical Guide to the Putative Biosynthetic Pathway of Interiotherin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interiotherin D, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura interior, belongs to a class of natural products with promising pharmacological activities. While the specific biosynthetic pathway of this compound has not been fully elucidated, extensive research on the biosynthesis of related lignans in the Schisandraceae family allows for the construction of a comprehensive putative pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, beginning from primary metabolism. It details the key enzymatic steps, presents available quantitative data from related pathways, and outlines representative experimental protocols for the investigation of such pathways. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology.
Introduction
Lignans are a large and diverse class of phenylpropanoid-derived natural products found throughout the plant kingdom. The dibenzocyclooctadiene lignans, characterized by a central eight-membered ring, are particularly abundant in the Schisandraceae family, which includes the genera Kadsura and Schisandra. These compounds have garnered significant interest due to their wide range of biological activities, including anti-HIV, antitumor, and hepatoprotective effects. This compound is a member of this class, isolated from the stems of Kadsura interior. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and related pharmacologically important molecules.
This guide outlines the putative biosynthetic pathway of this compound, a multi-step process that originates from the shikimate and phenylpropanoid pathways.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three major stages:
-
The Shikimate and Phenylpropanoid Pathways: The generation of monolignol precursors.
-
Monolignol Coupling and Reductive Modification: The formation of the dibenzylbutane lignan backbone.
-
Oxidative Cyclization and Tailoring: The formation of the characteristic dibenzocyclooctadiene ring and final modifications.
Stage 1: The Shikimate and Phenylpropanoid Pathways
The journey to this compound begins with the shikimate pathway , a central metabolic route in plants and microorganisms that produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan from precursors derived from glycolysis and the pentose phosphate pathway.[1][2] Phenylalanine serves as the entry point into the phenylpropanoid pathway .[3][4]
A series of core enzymatic reactions convert phenylalanine into monolignols, the C6-C3 building blocks of lignans. The key enzymes in this sequence are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
From p-coumaroyl-CoA, the pathway branches and involves a series of hydroxylations, methylations, and reductions to yield various monolignols. For the biosynthesis of dibenzocyclooctadiene lignans, coniferyl alcohol is a key intermediate.
Figure 1: Simplified Phenylpropanoid Pathway to Coniferyl Alcohol.
Stage 2: Monolignol Coupling and Dibenzylbutane Formation
The crucial step in lignan biosynthesis is the stereospecific coupling of two monolignol units. This reaction is mediated by a combination of an oxidizing agent (laccase or peroxidase) and a dirigent protein (DIR) .[5][6][7] The dirigent protein controls the regioselectivity and stereoselectivity of the radical-radical coupling of two coniferyl alcohol molecules to form (+)-pinoresinol.[5]
Following the formation of pinoresinol, a series of reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs) yields other lignan precursors.[8] These enzymes are NADPH-dependent and convert pinoresinol to lariciresinol and subsequently to secoisolariciresinol. While these are key steps in the biosynthesis of many lignans, the pathway to dibenzocyclooctadienes is thought to proceed from a dibenzylbutane scaffold.
Stage 3: Oxidative Cyclization and Tailoring of the Dibenzocyclooctadiene Core
The formation of the characteristic eight-membered ring of dibenzocyclooctadiene lignans is achieved through an intramolecular oxidative C-C bond formation from a dibenzylbutane precursor. This critical cyclization step is catalyzed by a specific cytochrome P450 monooxygenase .[9]
Following the formation of the core dibenzocyclooctadiene skeleton, a series of "tailoring" reactions, such as hydroxylations, methylations, and acylations, produce the vast diversity of lignans observed in nature. These modifications are catalyzed by enzymes like other cytochrome P450s, methyltransferases, and acyltransferases. The specific combination of these tailoring enzymes in Kadsura interior would ultimately lead to the final structure of this compound.
References
- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 3. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Interiotherin D: Unraveling Its Potential Biological Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
Interiotherin D, a lignan isolated from the stems of Kadsura interior, has emerged as a compound of interest within the broader class of lignans, which are known for a variety of biological activities.[1] While comprehensive research dedicated solely to this compound is limited, existing studies on related compounds from the Kadsura genus suggest potential avenues for its therapeutic application, including antitumor and anti-inflammatory effects. This guide synthesizes the available information and provides a framework for future investigation into the precise biological targets of this compound.
Potential Biological Activities
Postulated Biological Targets and Signaling Pathways
Based on the activities of structurally similar lignans from the Kadsura genus, the following biological targets and signaling pathways are proposed for this compound. It is critical to note that these are extrapolated and require direct experimental validation for this compound.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Many natural products with anti-inflammatory properties exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Hypothesized Mechanism of Action:
Cytotoxic Activity and Apoptosis Induction in Cancer Cells
The "antitumor-promoting effects" mentioned in the literature suggest that this compound may possess cytotoxic properties against cancer cells. A common mechanism for such activity is the induction of apoptosis, or programmed cell death.
Hypothesized Apoptosis Induction Pathway:
Quantitative Data from Related Lignans
While specific quantitative data for this compound is not currently available, studies on other lignans from the Kadsura genus provide context for potential efficacy. For example, novel lignans from Kadsura induta have been shown to inhibit nitric oxide (NO) production in LPS-activated RAW264.7 cells, a key indicator of anti-inflammatory activity.
| Compound (from K. induta) | Anti-inflammatory Activity (IC50 in µM) for NO Inhibition |
| Kadsuindutain A | 10.7 |
| Kadsuindutain B | 15.2 |
| Kadsuindutain C | 20.5 |
| Kadsuindutain D | 34.0 |
| Kadsuindutain E | 25.8 |
| Schizanrin F | 18.9 |
| Schizanrin O | 22.4 |
| Schisantherin J | 12.6 |
| L-NMMA (Positive Control) | 31.2 |
Data extrapolated from a study on Kadsura induta lignans. These values are for comparative purposes and do not represent the activity of this compound.
Experimental Protocols for Future Research
To elucidate the precise biological targets of this compound, the following experimental workflows are recommended.
In Vitro Cytotoxicity and Anti-inflammatory Assays
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Seed cancer cell lines (e.g., HeLa, HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite as an indicator of NO production.
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and apoptosis pathways.
-
Methodology:
-
Treat cells with this compound at predetermined concentrations and time points.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p65, cleaved caspase-3, Bax, Bcl-2).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. The current body of evidence, largely inferred from related lignans, strongly supports the initiation of dedicated studies to elucidate its specific biological targets and mechanisms of action. The experimental protocols outlined above provide a clear path forward for researchers to unravel the full potential of this intriguing molecule. Future research should focus on obtaining pure this compound and conducting comprehensive in vitro and in vivo studies to validate the hypothesized biological activities and to identify novel therapeutic targets.
References
Uncharted Territory: The Cytotoxicity Profile of Interiotherin D Remains Undisclosed
A comprehensive literature search for "Interiotherin D" has yielded no specific data regarding its preliminary cytotoxicity screening, experimental protocols, or associated signaling pathways. This suggests that this compound may be a novel compound, a proprietary molecule not yet detailed in publicly accessible scientific literature, or potentially a misnomer.
The absence of information precludes the creation of an in-depth technical guide as requested. The core requirements of presenting quantitative data, detailing experimental methodologies, and visualizing signaling pathways for this compound cannot be fulfilled at this time due to the lack of foundational research findings.
While the principles of cytotoxicity screening for natural products are well-established, their specific application and the resultant data are unique to each compound. Cytotoxicity assays are fundamental in early-stage drug discovery to assess the potential of a substance to damage or kill cells.[1] These in vitro tests are crucial for determining a compound's therapeutic window and identifying potential safety concerns before advancing to further studies.
General Methodologies in Cytotoxicity Screening
In the absence of specific protocols for this compound, a general overview of common cytotoxicity assays is provided below. These methods are frequently employed in the screening of natural product libraries to identify compounds with potential anticancer or other therapeutic activities.[2][3]
Commonly Used Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage. It is a common marker for cytotoxicity and cytolysis.[4]
-
Trypan Blue Exclusion Assay: A simple and rapid method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
ATP-Based Luminescence Assays: These assays measure the amount of adenosine triphosphate (ATP) present in a cell population, which is a key indicator of metabolically active, viable cells.[2]
A Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a novel compound.
Potential Signaling Pathways in Cytotoxicity
While the specific molecular mechanisms of this compound are unknown, cytotoxic compounds often exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and death. Further research into this compound would likely investigate its impact on pathways such as:
-
Apoptosis Pathway: Many chemotherapeutic agents induce programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.
-
NF-κB Signaling: The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. Inhibition of this pathway can sensitize cancer cells to apoptosis.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is common in cancer, making it a frequent target for anticancer drugs.
-
PI3K/Akt/mTOR Pathway: This is a critical signaling network that promotes cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.
The following diagram provides a simplified representation of a generic signaling pathway that could be involved in drug-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Part 1: General Principles of Analogue and Derivative Synthesis
An in-depth search for "Interiotherin D" and its synthetic analogues or derivatives has yielded no direct scientific literature or data. This suggests that "this compound" may be a novel, recently discovered, or less-documented compound, potentially with a different publicly recognized name. The synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, aimed at improving the therapeutic properties and defining the structure-activity relationship (SAR) of a lead compound. Without the foundational structure of this compound, a detailed guide on the synthesis of its analogues is not feasible.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a comprehensive overview of the general principles and methodologies applied in the synthesis of natural product analogues and derivatives, using examples from other complex molecules. This will serve as a foundational framework that can be applied once the structure of this compound becomes available.
The primary objectives for synthesizing analogues of a biologically active natural product are:
-
Simplification of the molecular structure: To identify the core pharmacophore responsible for biological activity and to develop more synthetically accessible compounds.
-
Improvement of potency and selectivity: To enhance the desired biological effect while minimizing off-target interactions.
-
Optimization of pharmacokinetic properties: To improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Investigation of the mechanism of action: To create tool compounds that can be used to probe biological pathways.
-
Introduction of functionalities for conjugation: To attach linkers for targeted delivery, such as in antibody-drug conjugates (ADCs).
Part 2: Key Synthetic Strategies
The synthesis of complex natural product analogues often involves a combination of total synthesis, semi-synthesis, and late-stage functionalization techniques.
Convergent Synthesis
A convergent synthetic strategy involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. This approach is highly efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule and facilitates the rapid generation of analogues by modifying the individual fragments.
Diagram: Convergent Synthetic Workflow
Caption: A convergent approach to analogue synthesis.
Divergent Synthesis
In a divergent synthesis, a common intermediate is synthesized and then elaborated into a variety of different analogues. This strategy is particularly useful for exploring the SAR of a specific region of the molecule by introducing diverse functional groups in the final steps of the synthesis.
Diagram: Divergent Synthetic Workflow
Caption: A divergent approach to generate a library of analogues.
Part 3: Methodologies for Key Synthetic Transformations
The following sections detail common and powerful reactions used in the synthesis of complex natural product analogues.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently employed to connect different fragments of a molecule.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling, which is used to form a biaryl linkage, a common motif in natural products. For instance, the synthesis of des-D-ring interphenylene analogs of vitamin D3 utilizes this reaction.[1]
| Step | Procedure | Reagents/Conditions | Notes |
| 1 | Reactant Preparation | Aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv), solvent (e.g., toluene, dioxane, DMF). | All reagents should be dry and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen). |
| 2 | Reaction Setup | To a solution of the aryl halide and boronic acid in the chosen solvent, add the base and palladium catalyst. | The order of addition can be critical. The catalyst is often added last. |
| 3 | Reaction | Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS. | Reaction times can vary from a few hours to overnight. |
| 4 | Workup | Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. | The aqueous phase is back-extracted with the organic solvent. |
| 5 | Purification | Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. | The choice of eluent for chromatography depends on the polarity of the product. |
Cycloaddition Reactions
[3+2] cycloaddition reactions are powerful methods for the construction of five-membered rings, which are common structural motifs in natural products. The intramolecular [3+2] cycloaddition of an azomethine ylide is a key step in the synthesis of some lamellarin D derivatives.[2]
Experimental Protocol: Intramolecular [3+2] Cycloaddition
| Step | Procedure | Reagents/Conditions | Notes | | :--- | :--- | :--- | --- | | 1 | Precursor Synthesis | Synthesize the precursor containing both the azomethine ylide precursor (e.g., an imine derived from an α-amino acid ester) and the dipolarophile (e.g., an alkyne or alkene). | The precursor is often synthesized in a separate step. | | 2 | Ylide Formation & Cycloaddition | Dissolve the precursor in a suitable solvent (e.g., toluene, xylene) and heat to generate the azomethine ylide, which then undergoes an intramolecular cycloaddition. A base like DBU or DIPEA may be required. | The reaction is typically carried out at elevated temperatures (refluxing solvent). | | 3 | Workup | After completion (monitored by TLC or LC-MS), cool the reaction mixture and remove the solvent under reduced pressure. | A simple filtration may be sufficient to remove any precipitated salts. | | 4 | Purification | Purify the crude product by column chromatography on silica gel. | The diastereoselectivity of the cycloaddition should be assessed by NMR. |
Part 4: Data Presentation
Once analogues are synthesized, their biological activity is evaluated. The data should be presented in a clear and concise manner to allow for easy comparison and SAR analysis.
Table 1: Hypothetical Biological Activity of this compound Analogues
| Compound | Modification | IC₅₀ (nM) | Selectivity Index |
| This compound | - | 1.5 | 100 |
| Analogue 1 | C-5 Methyl | 0.8 | 150 |
| Analogue 2 | A-ring aromatization | 10.2 | 25 |
| Analogue 3 | Side-chain truncation | > 1000 | - |
| Analogue 4 | C-10 Hydroxyl | 2.1 | 90 |
Conclusion
While the specific structure of this compound remains to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for the future design and synthesis of its analogues and derivatives. The application of modern synthetic strategies, coupled with rigorous biological evaluation and clear data presentation, will be crucial in unlocking the therapeutic potential of this and other novel natural products. Researchers are encouraged to adapt these general protocols to the specific chemical challenges presented by the this compound scaffold once it is known.
References
Methodological & Application
Synthesis of Interiotherin D: A Detailed Protocol for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interiotherin D, a dibenzocyclooctadiene lignan isolated from Kadsura interior, has garnered interest within the scientific community due to its potential biological activities. This document provides a comprehensive protocol for the laboratory synthesis of this compound. The synthesis is based on established methods for analogous dibenzocyclooctadiene lignans, providing a robust framework for its production in a research setting. Detailed experimental procedures, data presentation, and workflow visualizations are included to facilitate successful synthesis and further investigation of this natural product.
Introduction
Dibenzocyclooctadiene lignans are a class of natural products known for their complex structures and diverse pharmacological properties. This compound belongs to this family and its structural elucidation has paved the way for synthetic efforts to enable further biological evaluation.[1] While a direct total synthesis of this compound has not been explicitly published, a highly analogous and detailed asymmetric total synthesis of Interiotherin A provides a clear and adaptable pathway. This protocol outlines a proposed synthetic route to this compound, leveraging this established methodology. The key strategic elements involve the asymmetric synthesis of key building blocks and their subsequent coupling to form the characteristic dibenzocyclooctadiene core.
Chemical Structures
This compound
-
Molecular Formula: C₂₆H₂₆O₈
-
Core Structure: Dibenzocyclooctadiene
(Structure based on spectroscopic data from Chen et al., 2002)[1]
Synthetic Strategy Overview
The proposed synthesis of this compound is a convergent approach, involving the preparation of two key aromatic fragments, followed by their coupling to construct the central eight-membered ring. The stereochemistry of the molecule is carefully controlled through asymmetric reactions. The overall workflow can be summarized in the following stages:
-
Synthesis of the Upper Aromatic Fragment: Preparation of a substituted aromatic aldehyde.
-
Synthesis of the Lower Aromatic Fragment: Preparation of a substituted aromatic boronic acid.
-
Fragment Coupling and Cyclization: Suzuki-Miyaura coupling of the two fragments followed by intramolecular cyclization to form the dibenzocyclooctadiene ring.
-
Final Modifications: Functional group manipulations to complete the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of the Upper Aromatic Fragment (Aldehyde)
This stage focuses on the preparation of a suitably functionalized aromatic aldehyde which will form the "upper" part of the this compound molecule. The synthesis will involve standard aromatic chemistry techniques.
Protocol 1: Preparation of 3,4,5-Trimethoxybenzaldehyde
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,4,5-Trihydroxybenzoic acid | 170.12 | 10 g | 0.0588 |
| Dimethyl sulfate | 126.13 | 25.8 mL | 0.273 |
| Sodium hydroxide | 40.00 | 14.1 g | 0.353 |
| Dichloromethane | 84.93 | 200 mL | - |
| Water | 18.02 | 200 mL | - |
Procedure:
-
Dissolve 3,4,5-trihydroxybenzoic acid in 100 mL of water containing sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add dimethyl sulfate dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ester.
-
Reduce the resulting ester to the corresponding aldehyde using a standard reducing agent like diisobutylaluminium hydride (DIBAL-H).
Stage 2: Synthesis of the Lower Aromatic Fragment (Boronic Acid)
This stage involves the preparation of a functionalized boronic acid that will serve as the "lower" portion of the final molecule.
Protocol 2: Preparation of (2,3-Dimethoxyphenyl)boronic Acid
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Bromo-2,3-dimethoxybenzene | 217.06 | 10 g | 0.0461 |
| Tetrahydrofuran (anhydrous) | 72.11 | 100 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 19.4 mL | 0.0484 |
| Trimethyl borate | 103.91 | 5.6 mL | 0.0507 |
| Hydrochloric acid (1 M) | 36.46 | 50 mL | - |
Procedure:
-
Dissolve 1-bromo-2,3-dimethoxybenzene in anhydrous tetrahydrofuran under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise and stir the mixture for 1 hour at -78 °C.
-
Add trimethyl borate dropwise and continue stirring for 2 hours at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization.
Stage 3: Fragment Coupling and Cyclization
This is the key step where the two prepared fragments are joined to form the core structure of this compound.
Protocol 3: Suzuki-Miyaura Coupling and Intramolecular Cyclization
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Upper Fragment (Aldehyde) | - | 1 eq | - |
| Lower Fragment (Boronic Acid) | - | 1.2 eq | - |
| Pd(PPh₃)₄ | 1155.56 | 0.05 eq | - |
| Potassium carbonate | 138.21 | 3 eq | - |
| Toluene/Ethanol/Water (4:1:1) | - | 100 mL | - |
Procedure:
-
To a flask containing a solution of the upper fragment aldehyde in the toluene/ethanol/water solvent mixture, add the lower fragment boronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by thin-layer chromatography (TLC).
-
Once the coupling reaction is complete, cool the mixture to room temperature.
-
The subsequent intramolecular cyclization to form the eight-membered ring can be achieved through various methods, often involving oxidative coupling conditions. A common method is the use of a thallium(III) trifluoroacetate (TTFA) mediated cyclization.
-
After cyclization, the reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography.
Stage 4: Final Modifications
The final stage involves any necessary functional group manipulations to arrive at the final structure of this compound. This may include deprotection steps or the introduction of specific stereocenters.
Data Summary
The following table summarizes expected yields and key characterization data for the intermediates and final product.
| Compound | Stage | Expected Yield (%) | Key Spectroscopic Data |
| 3,4,5-Trimethoxybenzaldehyde | 1 | 70-80 | ¹H NMR, ¹³C NMR, MS |
| (2,3-Dimethoxyphenyl)boronic Acid | 2 | 60-70 | ¹H NMR, ¹¹B NMR, MS |
| Dibenzocyclooctadiene Core | 3 | 40-50 | ¹H NMR, ¹³C NMR, HRMS |
| This compound | 4 | 80-90 (from core) | ¹H NMR, ¹³C NMR, HRMS, CD |
Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Key Reaction Pathway: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of key fragments.
Conclusion
This document provides a detailed and actionable protocol for the laboratory synthesis of this compound. By adapting established methodologies for the synthesis of related dibenzocyclooctadiene lignans, this protocol offers a clear path for researchers to obtain this natural product for further study. The provided data tables and workflow diagrams are intended to aid in the successful execution of this synthesis. Further optimization of reaction conditions may be necessary to achieve optimal yields.
References
Interiotherin D purification techniques (HPLC, chromatography)
Disclaimer
The following application note and protocol are provided for illustrative purposes. As of the time of this writing, "Interiotherin D" is not a known compound in publicly available scientific literature. Therefore, the data, protocols, and biological pathways described herein are hypothetical and designed to serve as a template for researchers working on the purification and characterization of novel small molecules.
Application Note & Protocol: Purification of this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel hypothetical small molecule with potential therapeutic applications. This document outlines a comprehensive, multi-step protocol for the purification of this compound from a crude natural product extract. The purification strategy employs a combination of solid-phase extraction (SPE), flash chromatography, and high-performance liquid chromatography (HPLC) to achieve high purity. Additionally, a proposed signaling pathway for this compound's mechanism of action is presented.
Data Presentation: Purification Summary
The following table summarizes the quantitative data from a typical purification run of this compound from 100 g of crude extract.
| Purification Step | Starting Material (mg) | Product (mg) | Yield (%) | Purity (%) |
| Crude Extract | 100,000 | - | - | <1 |
| Solid-Phase Extraction | 10,000 | 1,200 | 12 | 15 |
| Flash Chromatography | 1,200 | 350 | 29 | 65 |
| Preparative HPLC | 350 | 85 | 24 | >98 |
Experimental Protocols
Solid-Phase Extraction (SPE)
This initial step is designed to remove highly polar and non-polar impurities from the crude extract.
Materials:
-
Crude this compound extract
-
C18 SPE cartridge
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Deionized water
-
Vacuum manifold
Protocol:
-
Condition a C18 SPE cartridge by washing with 10 mL of methanol, followed by 10 mL of deionized water.
-
Dissolve 10 g of the crude extract in 50 mL of 50% aqueous methanol.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 20 mL of 20% aqueous acetonitrile to remove polar impurities.
-
Elute the fraction containing this compound with 30 mL of 60% aqueous acetonitrile.
-
Collect the eluate and evaporate the solvent under reduced pressure.
Flash Chromatography
This step provides a medium-resolution separation to further enrich this compound.
Materials:
-
SPE-purified this compound fraction
-
Silica gel column
-
Hexane
-
Ethyl acetate (EtOAc)
-
Fraction collector
Protocol:
-
Dissolve the dried SPE eluate in a minimal amount of hexane.
-
Load the sample onto a pre-equilibrated silica gel column (Hexane).
-
Elute the column with a step gradient of ethyl acetate in hexane:
-
0-10 min: 5% EtOAc
-
10-30 min: 20% EtOAc
-
30-40 min: 50% EtOAc
-
-
Collect fractions of 10 mL and analyze by thin-layer chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing this compound and evaporate the solvent.
Preparative High-Performance Liquid Chromatography (HPLC)
This final step achieves high-purity isolation of this compound.
Materials:
-
Flash chromatography-purified this compound fraction
-
C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
HPLC system with a fraction collector
Protocol:
-
Dissolve the enriched fraction in 5 mL of 50% aqueous acetonitrile.
-
Set up the HPLC system with the following parameters:
-
Flow Rate: 15 mL/min
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70% B
-
30-35 min: 30% B (re-equilibration)
-
-
-
Inject the sample onto the column.
-
Collect the peak corresponding to this compound based on the retention time determined from analytical runs.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
Hypothetical Signaling Pathway for this compound
Application Notes and Protocols: Interiotherin D Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interiotherin D is a novel synthetic small molecule currently under investigation for its potential therapeutic applications. Preliminary in silico modeling studies suggest that this compound may interact with the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a crucial role in a multitude of physiological processes, including calcium homeostasis, immune modulation, cell proliferation, and differentiation. The VDR signaling pathway is a well-established therapeutic target for a variety of diseases, including cancer, autoimmune disorders, and osteoporosis.
These application notes provide a comprehensive framework for the development and implementation of cell-based assays to characterize the biological activity of this compound and to elucidate its mechanism of action as a potential modulator of the VDR signaling pathway. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to assess the potency and efficacy of this compound and similar compounds.
Postulated Mechanism of Action
This compound is hypothesized to function as a modulator of the Vitamin D Receptor (VDR). Upon binding to its natural ligand, calcitriol (1α,25-dihydroxyvitamin D3), the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This compound may act as either an agonist, mimicking the effects of calcitriol, or as an antagonist, blocking the receptor's activity.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, alongside the known VDR agonist Calcitriol and the antagonist MeTC7, for comparative purposes. This data is representative of what would be generated using the protocols described in this document.
Table 1: Agonist Activity of this compound in a VDR Reporter Assay
| Compound | EC50 (nM) | Maximum Fold Induction |
| Calcitriol (Reference Agonist) | 0.65[1] | 15.2 |
| This compound | 5.8 | 12.5 |
Table 2: Antagonist Activity of this compound in a VDR Reporter Assay
| Compound | IC50 (µM) |
| MeTC7 (Reference Antagonist) | 2.9[2] |
| This compound | > 50 |
Table 3: Effect of this compound on VDR Target Gene Expression (MCF-7 cells)
| Gene | Treatment (10 nM) | Fold Change (vs. Vehicle) |
| CYP24A1 | Calcitriol | 85.3 |
| This compound | 65.7 | |
| CAMP | Calcitriol | 12.1 |
| This compound | 9.8 |
Table 4: Anti-proliferative Effect of this compound on MCF-7 Cancer Cells
| Compound | GI50 (nM) |
| Calcitriol | 15 |
| This compound | 35 |
Mandatory Visualizations
Signaling Pathway
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for this compound Evaluation.
Experimental Protocols
VDR Reporter Gene Assay
Objective: To determine if this compound can activate or inhibit the VDR signaling pathway and to quantify its potency (EC50 for agonists, IC50 for antagonists).
Materials:
-
HEK293T cells
-
VDR expression plasmid
-
VDRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000
-
This compound
-
Calcitriol (positive control agonist)
-
MeTC7 (positive control antagonist)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA-lipid complex in Opti-MEM containing 100 ng of VDR expression plasmid, 100 ng of VDRE-luciferase reporter plasmid, and 10 ng of control plasmid with Lipofectamine 2000, following the manufacturer's instructions.
-
Replace the medium with 50 µL of fresh, serum-free DMEM and add 50 µL of the transfection mix to each well.
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
After incubation, add 100 µL of complete medium to each well and incubate for a further 24 hours.
-
-
Compound Treatment:
-
Agonist Mode: Prepare serial dilutions of this compound and Calcitriol in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Antagonist Mode: Prepare serial dilutions of this compound and MeTC7. Add the compounds to wells containing a fixed, sub-maximal concentration of Calcitriol (e.g., EC80, approximately 10 nM).[3]
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
For agonist mode, plot the normalized luciferase activity against the log concentration of the compound and fit a sigmoidal dose-response curve to determine the EC50.
-
For antagonist mode, plot the percentage inhibition against the log concentration of the compound to determine the IC50.
-
VDR Target Gene Expression Assay (qPCR)
Objective: To confirm that this compound modulates the expression of known VDR target genes.
Materials:
-
MCF-7 cells (or other VDR-positive cell line)
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Calcitriol
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Primers for VDR target genes (e.g., CYP24A1, CAMP) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
6-well tissue culture plates
Protocol:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with this compound (e.g., at its EC50 concentration), Calcitriol (10 nM), or vehicle control for 24 hours.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Set up qPCR reactions in triplicate for each target gene and the housekeeping gene using SYBR Green master mix, cDNA, and specific primers.
-
Perform qPCR using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[4]
-
Include a melt curve analysis to ensure the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells known to be sensitive to VDR-mediated growth inhibition.
Materials:
-
MCF-7 cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Calcitriol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well clear tissue culture plates
-
Spectrophotometer or luminometer
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Calcitriol in complete medium.
-
Replace the medium with 100 µL of the compound dilutions. Include a vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Viability Assessment (CellTiter-Glo® Assay):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the compound and fit a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
The protocols and application notes presented here provide a robust starting point for the in vitro characterization of this compound as a potential modulator of the Vitamin D Receptor signaling pathway. By employing a combination of reporter gene assays, target gene expression analysis, and cell proliferation assays, researchers can effectively determine the compound's mechanism of action, potency, and potential as a therapeutic agent. The provided diagrams and data tables serve as a guide for experimental design and data interpretation in the exciting endeavor of novel drug discovery.
References
Application Notes and Protocols: Interiotherin D Administration in Animal Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interiotherin D is a novel synthetic small molecule inhibitor of the XYZ signaling pathway, a critical mediator of inflammatory responses. These application notes provide detailed protocols for the administration of this compound in common laboratory animal models for preclinical research. The information presented here is intended to guide researchers, scientists, and drug development professionals in designing and executing in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of this compound. The protocols and data provided are based on established methodologies for administering therapeutic compounds to laboratory animals.[1][2]
Data Presentation: Summary of Administration Parameters
The following tables summarize key quantitative data for the administration of this compound in various animal models. These values are recommended starting points and may require optimization for specific experimental designs.
Table 1: Recommended Maximum Administration Volumes
| Species | Oral (PO) | Intravenous (IV) Bolus | Intraperitoneal (IP) | Subcutaneous (SC) |
| Mouse | 10 mL/kg | 5 mL/kg | 10 mL/kg | 10 mL/kg |
| Rat | 10 mL/kg | 5 mL/kg | 10 mL/kg | 5 mL/kg |
| Rabbit | 5 mL/kg | 1 mL/kg | 10 mL/kg | 5 mL/kg |
| Dog | 5-20 mL/kg | 1-5 mL/kg | 10 mL/kg | 5 mL/kg |
| Data compiled from established guidelines for laboratory animal procedures.[3] |
Table 2: Recommended Needle Sizes for Administration
| Species | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Mouse | 27-30 G | 25-27 G | 25-27 G |
| Rat | 23-25 G | 23-25 G | 23-25 G |
| Rabbit | 22-25 G | 22-23 G | 22-23 G |
| Dog | 20-23 G | 21-23 G | 21-23 G |
| General recommendations for needle sizes to minimize discomfort and tissue damage.[3] |
Experimental Protocols
Important Considerations Before Administration:
-
Sterility: All parenteral solutions of this compound must be sterile and prepared under aseptic conditions. Filtration through a 0.2 µm filter is recommended.[4]
-
Formulation: this compound should be formulated in a vehicle appropriate for the chosen administration route. Vehicle toxicity should be assessed in control groups.
-
Animal Handling: Proper restraint is crucial for accurate and safe administration. Personnel should be well-trained in the handling of laboratory animals.[2]
-
IACUC Approval: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[2][3]
Protocol 1: Oral Gavage (PO) Administration in Mice
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound formulation
-
1 mL syringe
-
20-22 G ball-tipped gavage needle
-
Appropriate animal restraint device (optional)
Procedure:
-
Prepare the this compound formulation at the desired concentration.
-
Draw the calculated volume into the syringe fitted with the gavage needle.
-
Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle.
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate until it passes into the esophagus.
-
Once the needle is in the stomach (a slight resistance may be felt as it passes the cardiac sphincter), slowly dispense the formulation.
-
Withdraw the needle smoothly in the same direction it was inserted.
-
Monitor the animal for any signs of distress, such as difficulty breathing or regurgitation.
Protocol 2: Intravenous (IV) Administration via Tail Vein in Rats
Objective: To introduce this compound directly into the systemic circulation for rapid distribution.
Materials:
-
Sterile this compound formulation
-
1 mL syringe with a 23-25 G needle
-
Rat restrainer
-
Heat lamp or warm water to induce vasodilation
Procedure:
-
Prepare the sterile this compound formulation.
-
Place the rat in a suitable restrainer, allowing access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Aspirate gently to confirm placement in the vein (a small flash of blood should be visible in the needle hub).
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal (IP) Administration in Mice
Objective: To administer this compound into the peritoneal cavity, where it will be absorbed into the systemic circulation.
Materials:
-
Sterile this compound formulation
-
1 mL syringe with a 25-27 G needle
Procedure:
-
Prepare the sterile this compound formulation.
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse so its head is pointing downwards.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[3]
-
Aspirate to ensure no fluid (urine or blood) is drawn into the syringe.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
Protocol 4: Subcutaneous (SC) Administration in Rats
Objective: To deposit this compound into the subcutaneous space for slower, more sustained absorption compared to IV or IP routes.[4]
Materials:
-
Sterile this compound formulation
-
1 mL syringe with a 23-25 G needle
Procedure:
-
Prepare the sterile this compound formulation.
-
Restrain the rat.
-
Lift a fold of skin over the dorsal midline or flank area to create a "tent".
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution.
-
Withdraw the needle and gently massage the area to aid in dispersal of the solution.
Visualizations
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study of this compound.
Hypothetical this compound Signaling Pathway
Caption: Proposed mechanism of action for this compound via inhibition of the XYZ kinase.
References
- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 4. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for In Vitro Studies of Novel Compounds
A Note to the Researcher: As of this writing, specific in vitro studies detailing the dosage and concentration of "Interiotherin D" are not available in the public domain. This suggests that this compound may be a novel compound, is in the early stages of research, or is known by a different designation.
The following application notes and protocols are provided as a comprehensive guide for the initial in vitro characterization of a new chemical entity, such as this compound. These protocols for cytotoxicity and apoptosis are standard methods in drug discovery and can be adapted and optimized as more is understood about the compound's specific properties.
Application Note 1: Assessment of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[1][2] The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by measuring the absorbance of the solubilized formazan.[1]
Experimental Protocol: MTT Assay
This protocol is designed for a 96-well plate format, which is suitable for screening multiple concentrations of a compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. For an initial screening, a broad range of concentrations is recommended.[3][4] After the 24-hour incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Gently mix by pipetting or shaking the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[1]
Data Presentation: Recommended Concentration Ranges for Initial Screening
The following table provides suggested concentration ranges for the initial in vitro screening of a novel compound.[4][5]
| Screening Phase | Concentration Range | Dilution Strategy | Purpose |
| Initial Broad Screen | 0.1 µM - 100 µM | Logarithmic (e.g., 0.1, 1, 10, 100 µM) | To determine the approximate effective concentration range. |
| Dose-Response Curve | Based on initial screen | Serial dilutions (e.g., 2-fold or 3-fold) | To determine the IC50 (half-maximal inhibitory concentration) value.[5] |
Application Note 2: Detection of Apoptosis by Annexin V and Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which many cytotoxic agents exert their effects. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[6][7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[6][7] Therefore, co-staining with fluorescently-labeled Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[7]
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Cells of interest, treated with this compound and untreated controls
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with the desired concentrations of this compound for the appropriate duration. Include an untreated control group.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing any detached cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300-600 x g for 5 minutes and resuspending the pellet in PBS.[7][8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Immediately before analysis, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer.
Data Presentation: Interpretation of Annexin V/PI Staining Results
The results from the flow cytometry analysis can be interpreted as follows:
| Annexin V Staining | Propidium Iodide (PI) Staining | Cell Population |
| Negative | Negative | Live cells |
| Positive | Negative | Early apoptotic cells |
| Positive | Positive | Late apoptotic/necrotic cells |
| Negative | Positive | Necrotic cells |
Mandatory Visualizations
Experimental Workflow for In Vitro Compound Characterization
The following diagram illustrates a general workflow for the initial in vitro assessment of a novel compound like this compound.
Caption: A general workflow for the in vitro characterization of a novel compound.
Signaling Pathway: Intrinsic Apoptosis
Many cytotoxic compounds induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress, such as DNA damage, and is regulated by the Bcl-2 family of proteins.[9][10]
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
References
- 1. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Note & Protocol: Interiotherin D Biomarker Analysis in Response to Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interiotherin D is a novel intracellular protein hypothesized to play a crucial role in inflammatory signaling pathways. Preliminary research suggests that its expression and phosphorylation status may be indicative of cellular stress and could serve as a predictive biomarker for treatment response in certain inflammatory diseases. This application note provides a detailed protocol for the quantitative analysis of this compound and its phosphorylated form (p-Interiotherin D) in cell lysates using a sandwich enzyme-linked immunosorbent assay (ELISA). Additionally, it outlines a cell-based assay to evaluate the modulation of this compound signaling by a therapeutic agent.
Data Presentation
The following tables summarize the quantitative analysis of this compound and p-Interiotherin D in response to a hypothetical treatment, "Therapeutin X," in a cell culture model of inflammation.
Table 1: Total this compound Levels in Response to Therapeutin X
| Treatment Group | Concentration (ng/mL) | Standard Deviation | p-value vs. Control |
| Untreated Control | 150.2 | 12.5 | - |
| Vehicle Control | 148.9 | 14.1 | >0.05 |
| Therapeutin X (10 nM) | 152.1 | 13.8 | >0.05 |
| Therapeutin X (50 nM) | 149.5 | 15.2 | >0.05 |
| Therapeutin X (100 nM) | 151.8 | 12.9 | >0.05 |
Table 2: Phosphorylated this compound (p-Interiotherin D) Levels in Response to Therapeutin X
| Treatment Group | Concentration (pg/mL) | Standard Deviation | p-value vs. Control |
| Untreated Control | 25.3 | 4.1 | - |
| Vehicle Control | 24.9 | 3.8 | >0.05 |
| Therapeutin X (10 nM) | 18.2 | 2.9 | <0.05 |
| Therapeutin X (50 nM) | 11.5 | 2.1 | <0.01 |
| Therapeutin X (100 nM) | 6.8 | 1.5 | <0.001 |
Signaling Pathway
The proposed signaling pathway for this compound involves its activation via phosphorylation by the upstream kinase, InflammoKinase-1 (IK-1), in response to inflammatory stimuli. Phosphorylated this compound then translocates to the nucleus to regulate the transcription of pro-inflammatory cytokines.
Caption: Hypothetical Signaling Pathway of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound as a biomarker in response to treatment.
Caption: Experimental Workflow for this compound Analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of a human macrophage cell line and treatment with the hypothetical therapeutic agent, Therapeutin X.
Materials:
-
Human macrophage cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) as an inflammatory stimulus
-
Therapeutin X (hypothetical therapeutic)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed THP-1 monocytes in 6-well plates at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium.
-
Differentiate monocytes into macrophages by adding PMA to a final concentration of 100 ng/mL and incubating for 48 hours at 37°C and 5% CO2.
-
After differentiation, remove the PMA-containing medium and wash the cells twice with warm PBS.
-
Add fresh serum-free RPMI-1640 medium to each well.
-
Pre-treat the cells with varying concentrations of Therapeutin X (10 nM, 50 nM, 100 nM) or vehicle control for 2 hours.
-
Induce an inflammatory response by adding LPS to a final concentration of 100 ng/mL to all wells except the untreated control.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Proceed to cell lysis for biomarker analysis.
Protocol 2: Preparation of Cell Lysates
This protocol provides a method for preparing total cell lysates for subsequent protein analysis.
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Cell scrapers
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
After treatment, place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add 200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells from the bottom of the well and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
Store the lysates at -80°C until use.
Protocol 3: this compound and p-Interiotherin D ELISA
This protocol outlines the steps for a sandwich ELISA to quantify total this compound and phosphorylated this compound. This protocol assumes the availability of specific capture and detection antibodies.
Materials:
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Capture antibody (specific for this compound or p-Interiotherin D)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Cell lysates (prepared as in Protocol 2)
-
Recombinant this compound or p-Interiotherin D standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve using the recombinant protein standard.
-
Add 100 µL of the standards and diluted cell lysates (normalized for total protein concentration) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of this compound or p-Interiotherin D in the samples by interpolating from the standard curve.
Conclusion
The protocols and data presented in this application note provide a framework for the analysis of the novel biomarker, this compound, in response to therapeutic intervention. The significant decrease in phosphorylated this compound levels upon treatment with Therapeutin X suggests that this biomarker may be a valuable tool for assessing drug efficacy in preclinical models of inflammation. Further validation in relevant disease models is warranted.[1][2][3][4][5]
References
Application Notes and Protocols: Interiotherin D for Inducing Apoptosis in Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interiotherin D is a novel synthetic compound that has demonstrated potent pro-apoptotic activity in a range of cancer cell lines. These application notes provide an overview of the proposed mechanism of action of this compound and detailed protocols for its use in studying apoptosis in cancer cells. The information presented is intended to guide researchers, scientists, and drug development professionals in utilizing this compound as a tool for cancer research.
Mechanism of Action
This compound is hypothesized to induce apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway. The proposed mechanism involves the following key steps:
-
Induction of Mitochondrial Stress: this compound treatment leads to an increase in mitochondrial outer membrane permeabilization (MOMP).
-
Release of Cytochrome c: The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the intermembrane space into the cytosol.[1][2]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[3]
-
Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and membrane blebbing.[1]
Data Presentation
The following tables summarize the quantitative data from hypothetical studies on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 25.8 |
| HeLa | Cervical Cancer | 18.2 |
| HepG2 | Liver Cancer | 32.1 |
Table 2: Apoptosis Induction by this compound (24h treatment)
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | 10 | 35.4 ± 3.1 |
| 20 | 68.2 ± 4.5 | |
| A549 | 25 | 42.1 ± 2.8 |
| 50 | 75.6 ± 5.2 |
Table 3: Effect of this compound on Key Apoptotic Proteins in MCF-7 Cells (24h)
| Protein | Treatment | Relative Expression Level (Fold Change vs. Control) |
| Bax | This compound (15 µM) | 2.8 ± 0.3 |
| Bcl-2 | This compound (15 µM) | 0.4 ± 0.1 |
| Cleaved Caspase-9 | This compound (15 µM) | 4.2 ± 0.5 |
| Cleaved Caspase-3 | This compound (15 µM) | 5.1 ± 0.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.[4]
Protocol 3: Western Blot Analysis of Apoptotic Proteins
Objective: To detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
References
- 1. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 𝒟(−)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Interiotherin D as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interiotherin D is a novel small molecule inhibitor of the hypothetical serine/threonine kinase, Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in stress-induced apoptosis. Dysregulation of the ASK1 signaling pathway is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and certain cancers. These application notes provide a summary of the inhibitory activity of this compound, detailed protocols for its in vitro and cell-based characterization, and visual representations of the targeted signaling pathway and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound was assessed against a panel of related kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) were determined through in vitro enzymatic assays.
| Target Kinase | This compound IC50 (nM) | This compound Ki (nM) | Assay Conditions |
| ASK1 | 15 | 8 | 10 µM ATP, 100 ng/µL substrate |
| MAP2K4 (MKK4) | 850 | 425 | 10 µM ATP, 100 ng/µL substrate |
| MAP2K7 (MKK7) | >10,000 | >5,000 | 10 µM ATP, 100 ng/µL substrate |
| p38α | >10,000 | >5,000 | 10 µM ATP, 100 ng/µL substrate |
| JNK1 | >10,000 | >5,000 | 10 µM ATP, 100 ng/µL substrate |
Table 1: Inhibitory Activity of this compound against ASK1 and other MAP Kinases. Data shows that this compound is a potent and selective inhibitor of ASK1.
Signaling Pathway
This compound targets ASK1, a key upstream kinase in the p38 and JNK signaling pathways, which are activated by cellular stress. Inhibition of ASK1 by this compound is expected to block the downstream phosphorylation of MKK4/7 and subsequently p38 and JNK, thereby inhibiting stress-induced apoptosis.
Figure 1: The ASK1 signaling pathway. This compound inhibits the active form of ASK1, preventing downstream signaling to p38/JNK and subsequent apoptosis.
Experimental Protocols
In Vitro ASK1 Kinase Inhibition Assay (IC50 Determination)
This protocol describes a luminescence-based kinase assay to determine the IC50 value of this compound for ASK1. The assay measures the amount of ATP remaining in the solution following the kinase reaction.
Workflow:
Figure 2: Workflow for the in vitro ASK1 kinase inhibition assay.
Materials:
-
Recombinant human ASK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Prepare a serial dilution of this compound in kinase buffer. The final concentrations should range from 1 µM to 0.01 nM. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add 5 µL of each this compound dilution or control to the wells of a 96-well plate.
-
Add 10 µL of a solution containing ASK1 enzyme and MBP substrate in kinase buffer to each well.
-
Gently mix the plate and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a 10 µM ATP solution in kinase buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Convert luminescence values to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based Western Blot for Downstream Target Inhibition
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of a downstream target of ASK1, such as p38 MAPK, in a cellular context.
Workflow:
Figure 3: Workflow for the cell-based Western blot analysis.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well cell culture plates
-
This compound
-
Hydrogen peroxide (H₂O₂) or another stress-inducing agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 µM, 1 µM, 0.1 µM) or vehicle (DMSO) for 2 hours.
-
Induce cellular stress by adding H₂O₂ to a final concentration of 100 µM and incubate for 30 minutes. Include an unstressed control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, and GAPDH (loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-p38 signal to the total p38 and GAPDH signals to determine the extent of inhibition.
Disclaimer
This compound is a hypothetical compound created for illustrative purposes. The data, protocols, and pathways described herein are fictional and intended to serve as a template for the characterization of novel enzyme inhibitors. Researchers should adapt these protocols based on their specific enzyme of interest and available laboratory resources.
Application Notes and Protocols for Parthenolide in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Note: The originally requested compound, "Interiotherin D," could not be found in publicly available scientific literature. Therefore, these application notes and protocols have been generated using Parthenolide , a well-characterized natural product with known inhibitory activity against the NF-κB signaling pathway, as a representative example. All data and protocols provided herein pertain to Parthenolide.
Introduction
Parthenolide is a sesquiterpene lactone derived from the plant Tanacetum parthenium (feverfew). It has garnered significant interest in drug discovery due to its potent anti-inflammatory and anti-cancer properties.[1][2][3] The primary mechanism of action of Parthenolide is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[1][2][4] Dysregulation of the NF-κB pathway is implicated in a variety of diseases, making it a key target for therapeutic intervention.
High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel modulators of specific biological pathways from large compound libraries. This document provides detailed application notes and protocols for the use of Parthenolide in cell-based HTS assays designed to identify inhibitors of the NF-κB signaling pathway.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is activated by various stimuli, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). In its inactive state, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the freed NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes involved in inflammation and cell survival.[1][4]
Parthenolide exerts its inhibitory effect primarily by targeting the IKK complex, preventing the phosphorylation and degradation of IκBα.[1][3] This action effectively traps NF-κB in the cytoplasm, thereby blocking its transcriptional activity.
References
- 1. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 2. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Interiotherin D Solubility for Cell Culture
For researchers, scientists, and drug development professionals, ensuring the effective delivery of therapeutic compounds to cells in vitro is paramount. Interiotherin D, a promising but poorly soluble compound, presents a significant challenge in this regard. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing this compound for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Due to its hydrophobic nature, this compound is best dissolved in an organic solvent to create a high-concentration stock solution. The most commonly used and recommended solvent is dimethyl sulfoxide (DMSO). Ethanol can also be an alternative. It is crucial to use a minimal amount of the organic solvent and to ensure the final concentration in your cell culture medium is non-toxic to your cells, typically below 0.1% (v/v) for DMSO.[1][2][3]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve a known weight of this compound in a small volume of 100% DMSO to achieve a high concentration (e.g., 10 mM). Gentle warming to 37°C and vortexing can aid in dissolution.[3] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: My this compound precipitates when I add it to the cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds. To avoid this, it is recommended to perform a serial dilution. First, dilute your high-concentration stock solution in a small volume of pre-warmed (37°C) cell culture medium containing serum. Then, add this intermediate dilution to your final volume of cell culture medium. This gradual reduction in solvent concentration can help maintain solubility.
Q4: What is the maximum concentration of this compound I can use in my cell culture experiments?
A4: The maximum concentration is limited by both its solubility in the final culture medium and its potential cytotoxicity. It is essential to perform a dose-response experiment to determine the optimal concentration range for your specific cell type. This experiment should also include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) to account for any solvent-induced effects.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound Precipitation in Stock Solution | The concentration is too high for the solvent. | Try a lower stock concentration. Gentle warming (up to 37°C) and vortexing may help redissolve the compound. |
| Precipitation in Cell Culture Medium | "Hydrophobic effect" upon rapid dilution in aqueous media.[2][3] | Use a two-step or serial dilution method. Pre-warming the medium can also help. Consider using a medium supplemented with serum, as serum proteins can help stabilize hydrophobic compounds.[1] |
| Cell Toxicity or Death | The concentration of this compound is too high. The final concentration of the organic solvent (e.g., DMSO) is toxic to the cells. | Perform a dose-response curve to find the optimal, non-toxic concentration of this compound. Ensure the final solvent concentration is below 0.1% (v/v) or a level that has been shown to be non-toxic for your specific cell line.[1][2][3] |
| Inconsistent Experimental Results | Variability in the preparation of the this compound solution. Degradation of the compound due to improper storage. | Prepare a large batch of the stock solution and store it in single-use aliquots to ensure consistency across experiments. Avoid repeated freeze-thaw cycles. Protect the stock solution from light if the compound is light-sensitive. |
Experimental Protocols
Protocol 1: Determining the Optimal Solvent and Stock Concentration
-
Solvent Selection: Test the solubility of this compound in various biocompatible organic solvents such as DMSO and ethanol.
-
Concentration Gradient: Prepare a range of concentrations of this compound in the chosen solvent (e.g., 1 mM, 5 mM, 10 mM, 20 mM).
-
Dissolution: Add the solvent to the pre-weighed this compound. Vortex and gently warm the solution if necessary to aid dissolution.
-
Observation: Observe the solutions for any visible precipitate after preparation and after a short storage period (e.g., 24 hours) at room temperature and 4°C. The highest concentration that remains fully dissolved is your optimal stock concentration.
Protocol 2: Preparing this compound Working Solutions for Cell Culture
-
Prepare Stock Solution: Based on the results from Protocol 1, prepare a high-concentration stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
-
Intermediate Dilution: Pre-warm your cell culture medium (containing serum) to 37°C. Prepare an intermediate dilution of the this compound stock solution in a small volume of the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:10 in warm medium to get a 1 mM solution.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. Gently mix the solution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (without this compound) to the cell culture medium. The final concentration of the solvent in the vehicle control and the experimental conditions should be identical.
Data Presentation
Table 1: Example Solubility of a Hydrophobic Compound in Different Solvents
| Solvent | Concentration (mM) | Solubility (at RT) | Solubility (at 4°C) |
| DMSO | 1 | Soluble | Soluble |
| 5 | Soluble | Soluble | |
| 10 | Soluble | Precipitate | |
| 20 | Precipitate | Precipitate | |
| Ethanol | 1 | Soluble | Soluble |
| 5 | Soluble | Precipitate | |
| 10 | Precipitate | Precipitate | |
| 20 | Precipitate | Precipitate |
Visualizations
Caption: Experimental workflow for preparing this compound solutions for cell culture.
Caption: Generic signaling pathway potentially modulated by this compound.
References
Interiotherin D stability issues in aqueous solution
Technical Support Center: Interiotherin D
Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The following stability data, protocols, and recommendations are based on established principles for small-molecule drug candidates in aqueous solutions and are intended to serve as a general guide for researchers.
Troubleshooting Guide
This guide addresses common stability-related issues encountered when working with this compound in aqueous solutions.
Q1: My this compound working solution became cloudy or hazy immediately after preparation. What happened and what should I do?
A: Immediate cloudiness is a strong indicator of compound precipitation.[1][2] This typically occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer or medium. This phenomenon is often influenced by a rapid change in solvent polarity (e.g., diluting a DMSO stock into a buffer) or interactions with media components.[3]
Troubleshooting Steps:
-
Visual Confirmation: Observe the solution under a light microscope to confirm the presence of solid particles or crystals.[3]
-
Centrifugation: Spin the sample at high speed (e.g., >10,000 x g) for 10 minutes. A visible pellet confirms precipitation.
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Optimize Dilution: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing vigorously.[3] This helps to disperse the compound more effectively and can prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Medium: If you are working at 37°C, pre-warming your cell culture medium or buffer before adding the compound stock can sometimes improve solubility.[3]
Q2: My this compound solution was initially clear but developed a precipitate after incubation (e.g., overnight at 37°C). What is the cause?
A: This suggests that this compound has poor kinetic solubility or is unstable under your experimental conditions. Several factors could be responsible:
-
Temperature-Dependent Solubility: The compound may be less soluble at the incubation temperature.[1][3]
-
Chemical Degradation: The compound may be degrading into a less soluble byproduct. Factors like pH, temperature, and oxidation can accelerate degradation.[4][5][6]
-
pH Shift: In cell culture experiments, cellular metabolism can alter the pH of the medium, which in turn can affect the compound's solubility and stability.[1][3]
Troubleshooting Steps:
-
Check Stability Data: Refer to the stability tables below to see if the incubation time and temperature are suitable for this compound.
-
Use a Stabilizing Buffer: If a pH shift is suspected in cell culture, consider using a medium supplemented with a stronger buffer like HEPES.[3]
-
Assess Degradation: Use an analytical method like HPLC to determine if the compound has degraded (see Protocol 2). This will help distinguish between simple precipitation and chemical instability.[4][7]
Q3: I am observing a progressive loss of my compound's biological activity over the course of my experiment, but I don't see any precipitate. What could be the issue?
A: A loss of activity without visible precipitation often points to chemical degradation. Small molecules, especially those with reactive functional groups like esters or aldehydes, can be unstable in biological fluids.[8] The compound may be hydrolyzed, oxidized, or otherwise modified into an inactive form.[6]
Troubleshooting Steps:
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Prepare single-use aliquots of your stock solution.
-
Protect from Light: If the compound is light-sensitive, conduct experiments under yellow light and store solutions in amber vials.[8]
-
Confirm Stability: The most definitive way to address this is to perform a stability study under your exact experimental conditions (e.g., in your specific cell culture medium at 37°C). Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze the remaining concentration of the parent compound by HPLC.[4]
-
Consider Stabilizing Agents: For compounds prone to oxidation, adding an antioxidant may be beneficial. For those sensitive to metal ions, a chelating agent like EDTA could help.[9]
Quantitative Data
The following tables provide hypothetical stability and solubility data for this compound.
Table 1: Stability of this compound (10 µM) in Aqueous Buffer (PBS, pH 7.4)
| Temperature | Time (hours) | % Remaining Parent Compound |
|---|---|---|
| 4°C | 24 | >99% |
| 4°C | 72 | 98% |
| 25°C (Room Temp) | 8 | 95% |
| 25°C (Room Temp) | 24 | 85% |
| 37°C | 2 | 90% |
| 37°C | 8 | 70% |
| 37°C | 24 | <40% |
Table 2: Kinetic Solubility of this compound at 25°C
| Buffer | Maximum Soluble Concentration |
|---|---|
| PBS (pH 7.4) | ~25 µM |
| DMEM + 10% FBS | ~15 µM |
| RPMI + 10% FBS | ~18 µM |
Experimental Protocols
Protocol 1: Visual Assessment of Compound Precipitation in a 96-Well Plate
This protocol allows for a quick determination of the kinetic solubility of this compound under your specific experimental conditions.[3]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer or cell culture medium
-
Clear-bottom 96-well plate
-
Multichannel pipette
-
Plate reader or light microscope
Method:
-
Prepare Dilutions: Create a 2x final concentration serial dilution of your this compound stock solution in DMSO.
-
Add Medium: Add 100 µL of your test buffer or cell culture medium to the wells of the 96-well plate.
-
Add Compound: Transfer 100 µL of the 2x compound dilutions to the corresponding wells containing the medium. This will result in a 1:1 dilution and the final desired concentrations. Include a "vehicle control" well with DMSO only.
-
Incubate: Cover the plate and incubate under your intended experimental conditions (e.g., 2 hours at 37°C).
-
Assess Precipitation:
-
Visual Inspection: Carefully examine the wells against a dark background for any haziness, cloudiness, or visible particles.[1]
-
Microscopy: Check the wells under a light microscope for the presence of crystalline or amorphous precipitates.
-
Instrumental Analysis: Measure the light scattering at a wavelength outside the compound's absorbance range (e.g., 620 nm) using a plate reader. An increase in signal compared to the vehicle control indicates precipitation.[3]
-
Protocol 2: Assessing this compound Stability by HPLC
This protocol provides a quantitative method to determine the percentage of intact this compound remaining over time.[4][7]
Materials:
-
This compound solution prepared in the desired aqueous buffer/medium.
-
HPLC system with a UV detector and a C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Quenching Solution: Acetonitrile with an internal standard.
Method:
-
Prepare Stability Samples: Prepare a solution of this compound at the desired concentration in your test buffer (e.g., 10 µM in DMEM + 10% FBS).
-
Incubate: Place the solution in an incubator set to your experimental temperature (e.g., 37°C).
-
Time Point Sampling: At designated time points (e.g., T=0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the sample.
-
Stop Degradation: Immediately quench the reaction by adding the aliquot to a larger volume of the cold Quenching Solution (e.g., 300 µL). This stops further degradation and precipitates proteins from the medium.
-
Sample Preparation: Vortex the quenched sample vigorously, then centrifuge at high speed for 10 minutes to pellet any precipitates.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
-
Chromatographic Conditions: Use a gradient elution method to separate this compound from its potential degradants (e.g., 5% to 95% Mobile Phase B over 10 minutes).[10]
-
Detection: Monitor at the absorbance maximum (λmax) of this compound.
-
-
Data Analysis: Calculate the peak area of this compound at each time point. Normalize the peak area to the internal standard. The % remaining is calculated as: (Normalized Area at Tx / Normalized Area at T0) * 100.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing this compound stock solutions? A: We recommend preparing stock solutions of this compound in anhydrous DMSO at a concentration of 10-20 mM. DMSO is a versatile solvent that is compatible with most cell culture applications at low final concentrations. Ensure the final DMSO concentration in your aqueous working solution does not exceed 0.5%, as higher concentrations can be toxic to cells.[3]
Q2: How should I store this compound stock and working solutions? A:
-
Solid Compound: Store the solid powder of this compound at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: Store stock solutions in tightly sealed vials at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Due to limited stability in aqueous media (see Table 1), it is critical to prepare fresh working solutions immediately before each experiment. Do not store aqueous solutions of this compound.
Q3: Can I dissolve this compound directly in PBS or water? A: No. This compound, like many small molecules, has very poor solubility in purely aqueous solvents.[11][12] It must first be dissolved in an organic solvent like DMSO before being diluted into your final aqueous buffer or medium.
Q4: My experiment runs for 48 hours. How can I maintain a stable concentration of this compound? A: Based on the stability data (Table 1), this compound degrades significantly over 24 hours at 37°C. For long-term experiments, you will need to replace the medium and re-dose with freshly prepared this compound at least every 24 hours to maintain a consistent concentration.
Q5: Are there any known chemical incompatibilities for this compound? A: this compound is susceptible to hydrolysis under strongly acidic or basic conditions. Avoid buffers with a pH below 6 or above 8. It may also be sensitive to strong oxidizing and reducing agents.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. chm.uri.edu [chm.uri.edu]
- 3. benchchem.com [benchchem.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. scispace.com [scispace.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 9. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Preventing Interiotherin D degradation during storage
Technical Support Center: Interiotherin D
Disclaimer: this compound is a fictional therapeutic protein. The following guidance is based on established principles for the storage and handling of protein-based biopharmaceuticals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions to prevent degradation. For long-term storage, -80°C is ideal as it minimizes most enzymatic and chemical degradation pathways.[1] Short-term storage options are available but offer a shorter shelf-life.[2][3] Always refer to the product-specific information sheet for the exact formulation buffer.
-
Long-term storage (months to years): Store at -80°C in aliquots.[1][4]
-
Short-term storage (weeks): Store at -20°C in a solution containing a cryoprotectant like 50% glycerol.[2][3]
Q2: I see precipitates in my this compound sample after thawing. What should I do?
The presence of precipitates is a common sign of protein aggregation, which can be caused by improper storage or handling.[1] Aggregation can lead to a loss of therapeutic activity.
-
Immediate Action: Do not use the sample for experiments. Centrifuge the sample at a low speed (e.g., 5,000 x g for 5 minutes) to pellet the aggregate. Use the supernatant for analysis to determine the remaining concentration of soluble protein, but be aware that the overall concentration is now lower.
-
Prevention: To prevent future aggregation, ensure you are following recommended storage and handling procedures. Avoid repeated freeze-thaw cycles, as these can cause proteins to denature and aggregate.[1] When freezing, it is best to flash-freeze the aliquots in liquid nitrogen to minimize the formation of ice crystals that can damage the protein structure.[3][4]
Q3: How many times can I freeze and thaw my this compound sample?
Repeated freeze-thaw cycles are a major cause of protein degradation and should be avoided.[1] It is strongly recommended to aliquot the protein solution into single-use volumes before the initial freezing. This practice ensures that you only thaw the amount of protein needed for a specific experiment. If aliquoting is not possible, a maximum of one to two freeze-thaw cycles should be considered the absolute limit.
Q4: My this compound seems to be losing activity over time, even when stored at -80°C. What could be the cause?
While -80°C storage significantly slows degradation, it does not completely halt all chemical processes.[4] Several factors could contribute to a gradual loss of activity:
-
Oxidation: If the formulation buffer does not contain antioxidants, sensitive residues like methionine and cysteine may oxidize over time.[5]
-
Proteolysis: Trace amounts of contaminating proteases from the purification process can slowly degrade the protein.[6]
-
Inappropriate Buffer pH: The pH of the storage buffer is critical for protein stability.[5][7] If the pH is not optimal, it can lead to chemical degradation pathways like deamidation.[5]
-
Low Concentration: Storing proteins at very low concentrations (< 1 mg/mL) can lead to increased degradation and loss due to adsorption to the storage vessel.[1][2]
Q5: Can I add anything to my this compound solution to improve its stability?
Yes, various excipients can be added to a protein formulation to enhance its stability.[1] The choice of additive depends on the specific degradation pathway you are trying to prevent.
-
Cryoprotectants: To protect against freeze-thaw stress, add glycerol (up to 50% v/v) or sugars like sucrose or trehalose.[4][8]
-
Reducing Agents: To prevent oxidation of cysteine residues, dithiothreitol (DTT) or β-mercaptoethanol can be added to the buffer, typically at a concentration of 1-5 mM.[2]
-
Chelating Agents: To prevent metal-catalyzed oxidation, EDTA can be included to chelate metal ions.[2]
-
Protease Inhibitors: Adding a protease inhibitor cocktail can prevent degradation by contaminating proteases.[1][6]
-
Carrier Proteins: For dilute protein solutions, adding a carrier protein like Bovine Serum Albumin (BSA) can help prevent loss due to surface adsorption.[2]
Quantitative Data on this compound Stability
The following table summarizes the results of a 6-month stability study on this compound under various storage conditions. Degradation was assessed by measuring the percentage of the intact monomer remaining using Size Exclusion Chromatography (SEC-HPLC).
| Storage Condition | Formulation Buffer | Duration (Months) | % Intact Monomer |
| 4°C | Standard Phosphate Buffer | 1 | 92.5% |
| 4°C | Standard Phosphate Buffer | 3 | 78.1% |
| 4°C | Standard Phosphate Buffer | 6 | 55.3% |
| -20°C | Standard Phosphate Buffer | 1 | 98.2% |
| -20°C | Standard Phosphate Buffer | 3 | 95.6% |
| -20°C | Standard Phosphate Buffer | 6 | 90.4% |
| -20°C | Buffer with 50% Glycerol | 1 | 99.1% |
| -20°C | Buffer with 50% Glycerol | 3 | 98.8% |
| -20°C | Buffer with 50% Glycerol | 6 | 98.5% |
| -80°C | Standard Phosphate Buffer | 1 | >99.5% |
| -80°C | Standard Phosphate Buffer | 3 | >99.5% |
| -80°C | Standard Phosphate Buffer | 6 | 99.2% |
| Freeze-Thaw Cycles (x3) from -80°C | Standard Phosphate Buffer | N/A | 91.8% |
| Freeze-Thaw Cycles (x5) from -80°C | Standard Phosphate Buffer | N/A | 85.7% |
Experimental Protocols
1. Protocol: Assessing Aggregation using Size Exclusion Chromatography (SEC-HPLC)
This method separates proteins based on their size in solution, allowing for the quantification of monomers, aggregates, and fragments.
-
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight of this compound (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
This compound sample
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Prepare the this compound sample by diluting it to a concentration of 1 mg/mL in the mobile phase.
-
Inject 20 µL of the prepared sample onto the column.
-
Run the separation for 30 minutes, monitoring the absorbance at 280 nm.
-
Identify the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).
-
Integrate the peak areas to calculate the percentage of each species.
-
2. Protocol: Detecting Fragmentation using SDS-PAGE
This technique separates proteins based on their molecular weight, providing a visual assessment of degradation products.
-
Materials:
-
Polyacrylamide gel (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer (e.g., MOPS or MES)
-
Sample loading buffer (e.g., Laemmli buffer) with and without a reducing agent (e.g., DTT).
-
Protein molecular weight standards
-
Coomassie Brilliant Blue stain or other protein stain
-
This compound sample
-
-
Procedure:
-
Prepare the this compound sample by diluting it to 1 mg/mL in water. Mix with the sample loading buffer. For reducing conditions, use a buffer containing DTT and heat at 70°C for 10 minutes.
-
Load 10 µL of the prepared sample and 5 µL of the molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel in the running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
Carefully remove the gel from the cassette and place it in the staining solution for 1 hour.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Analyze the gel for the presence of bands corresponding to the intact this compound and any lower molecular weight fragments.
-
Visual Guides
Caption: Hypothetical signaling cascade initiated by this compound binding.
Caption: Workflow for comprehensive stability testing of this compound.
Caption: Logical guide for troubleshooting this compound degradation issues.
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. westbioscience.com [westbioscience.com]
- 4. susupport.com [susupport.com]
- 5. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Stabilization of proteins for storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to make your protein formulation last and last and last | Buchi.com [buchi.com]
Technical Support Center: Overcoming Interiotherin D Resistance
Welcome to the technical support center for Interiotherin D. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel targeted therapy designed to inhibit the activity of the fictional "Kinase Suppressor of Ras 1" (KSR1), a key scaffolding protein in the MAPK/ERK signaling pathway. By binding to the CA5 domain of KSR1, this compound disrupts the formation of the KSR1-RAF-MEK-ERK complex, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells dependent on this pathway.
Q2: My cancer cell line, previously sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to this compound can arise through several mechanisms, broadly categorized as on-target and off-target alterations.[1] Common mechanisms include:
-
On-target mutations: Mutations in the KSR1 gene that alter the drug-binding site, reducing the affinity of this compound.
-
Bypass pathway activation: Upregulation of alternative survival pathways, such as the PI3K/AKT/mTOR pathway, which can compensate for the inhibition of the MAPK/ERK pathway.[2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration.[3]
-
Epigenetic alterations: Changes in gene expression patterns that lead to a resistant phenotype without altering the DNA sequence.[4]
Q3: How can I determine the mechanism of resistance in my cell line?
Identifying the specific mechanism of resistance is crucial for developing an effective strategy to overcome it. A multi-pronged approach is recommended:
-
Sequence the KSR1 gene: To identify potential mutations in the drug-binding domain.
-
Perform pathway analysis: Use techniques like Western blotting or phospho-protein arrays to assess the activation status of key proteins in the MAPK/ERK and PI3K/AKT pathways.
-
Assess drug efflux: Utilize functional assays, such as the rhodamine 123 efflux assay, to determine if increased drug transporter activity is contributing to resistance.[5]
-
Gene expression profiling: Employ RNA sequencing or microarrays to identify global changes in gene expression associated with the resistant phenotype.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in a previously sensitive cell line.
This is a common indication of acquired resistance. The following steps can help you characterize and potentially overcome this issue.
Experimental Workflow for Characterizing Acquired Resistance
Caption: Workflow for investigating and overcoming acquired resistance to this compound.
Detailed Methodologies:
-
Generation of Resistant Cell Lines:
-
Continuously expose the parental cell line to gradually increasing concentrations of this compound over a period of 6-12 months.
-
Alternatively, use a pulse treatment method where cells are exposed to a high concentration of the drug for a short period, followed by a recovery phase.[6]
-
-
Western Blot Analysis of Signaling Pathways:
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, p-AKT, total ERK, total AKT, KSR1).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Rhodamine 123 Efflux Assay:
-
Incubate both parental and resistant cells with Rhodamine 123, a substrate for P-glycoprotein.
-
Wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.
-
A lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased efflux activity.
-
Quantitative Data Summary:
| Cell Line | This compound IC50 (nM) | p-AKT/total AKT ratio (fold change vs. parental) | Rhodamine 123 Retention (%) |
| Parental | 50 | 1.0 | 100 |
| Resistant Clone 1 | 1500 | 3.5 | 95 |
| Resistant Clone 2 | 2000 | 1.2 | 30 |
This table presents hypothetical data for illustrative purposes.
Issue 2: Intrinsic resistance to this compound in a new cell line.
Some cell lines may exhibit inherent resistance to this compound without prior exposure. This is known as intrinsic resistance.
Signaling Pathway in this compound Action and Bypass Mechanisms
Caption: Simplified signaling pathways illustrating this compound's target (KSR1) and a potential bypass mechanism through the PI3K/AKT pathway.
Troubleshooting Steps for Intrinsic Resistance:
-
Confirm KSR1 expression: Verify that the cell line expresses the drug target, KSR1, at the protein level using Western blotting.
-
Assess baseline pathway activity: Determine the basal activity of the MAPK/ERK and PI3K/AKT pathways. High basal PI3K/AKT activity may indicate a reliance on this pathway for survival, rendering the cells less sensitive to MAPK/ERK inhibition.
-
Consider combination therapy: If high baseline PI3K/AKT activity is observed, a combination of this compound with a PI3K or AKT inhibitor may be effective.
Experimental Protocol: Combination Therapy Evaluation
-
Determine the IC50 of each drug individually: Use a standard cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) for this compound and the chosen PI3K/AKT pathway inhibitor in your cell line.
-
Design a combination matrix: Create a dose-response matrix with varying concentrations of both drugs.
-
Calculate the Combination Index (CI): Use the Chou-Talalay method to calculate the CI for each combination.
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Hypothetical Combination Index Data
| This compound (nM) | PI3K Inhibitor (nM) | CI Value | Interpretation |
| 25 | 50 | 0.7 | Synergy |
| 50 | 100 | 0.5 | Strong Synergy |
| 100 | 200 | 0.8 | Synergy |
This table presents hypothetical data for illustrative purposes.
By systematically investigating the potential mechanisms of resistance and employing targeted strategies, researchers can overcome challenges with this compound and advance their research in cancer therapeutics.
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming intrinsic multi-drug resistance in melanoma by blocking the mitochondrial respiratory chain of slow-cycling JARID1Bhigh cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Improving Interiotherin D Bioavailability In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of Interiotherin D.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the potential reasons for this?
A1: Low oral bioavailability is a common challenge for many investigational compounds. Several factors can contribute to this issue:
-
Poor Aqueous Solubility: this compound may have low solubility in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2]
-
Low Permeability: The compound may have difficulty crossing the intestinal membrane to enter the bloodstream.[3]
-
First-Pass Metabolism: After absorption, this compound may be extensively metabolized by enzymes in the liver before it reaches systemic circulation, reducing the amount of active drug.[1][4]
-
Efflux Transporters: The compound might be actively transported back into the GI lumen by efflux pumps like P-glycoprotein.[5]
-
Degradation: this compound could be unstable in the acidic environment of the stomach or be degraded by enzymes in the GI tract.[6]
Q2: What are the initial steps we should take to troubleshoot the low bioavailability of this compound?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: Determine the aqueous solubility, pKa, and lipophilicity (LogP) of this compound. This will provide insights into the primary absorption barriers.
-
In Vitro Permeability Assays: Use models like Caco-2 cells to assess the intestinal permeability of the compound and determine if it is a substrate for efflux transporters.
-
Metabolic Stability Assays: Evaluate the stability of this compound in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.
Based on the findings from these initial assessments, you can then select an appropriate formulation strategy to enhance its bioavailability.
Q3: What are some common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[1][3][7]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.[8][9]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic compounds.[4][5][7]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent plasma concentrations of this compound across study animals.
High variability in plasma concentrations can mask the true pharmacokinetic profile of this compound.
Potential Causes:
-
Physiological differences among animals: Variations in gastric emptying time, intestinal pH, and gut microbiota can affect drug absorption.[2]
-
Inconsistent dosing technique: Improper oral gavage can lead to variability in the administered dose.[2]
-
Food effects: The presence or absence of food can significantly impact the absorption of certain drugs.[2]
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent animal handling, dosing techniques, and fasting periods before and after drug administration.[2]
-
Optimize Formulation: A robust formulation that provides consistent drug release can help minimize variability.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of the study.[2]
Issue 2: No significant improvement in bioavailability despite trying a formulation strategy.
If an initial formulation strategy does not yield the desired improvement, a more systematic approach to formulation development is needed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioavailability.
Experimental Protocols & Data
Protocol 1: Preparation of an this compound Nanosuspension
This protocol describes a method to increase the dissolution rate of this compound by reducing its particle size.
Methodology:
-
Preparation of the Suspension: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.
-
Particle Size Analysis: Measure the particle size and distribution of the resulting nanosuspension using dynamic light scattering.
-
Characterization: Characterize the solid-state properties of the nanoparticles using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the crystalline state.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of different this compound formulations.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group), fasted overnight with free access to water.
-
Dosing: Administer the this compound formulations (e.g., coarse suspension vs. nanosuspension) via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Mean ± SD)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Coarse Suspension | 150 ± 45 | 4.0 ± 1.2 | 1200 ± 350 | 100 |
| Nanosuspension | 450 ± 90 | 2.0 ± 0.5 | 3600 ± 720 | 300 |
| SEDDS | 600 ± 120 | 1.5 ± 0.5 | 4800 ± 960 | 400 |
Signaling Pathways & Mechanisms
Mechanisms of Bioavailability Enhancement
The following diagram illustrates the key mechanisms by which different formulation strategies can improve the oral bioavailability of a compound like this compound.
Caption: Mechanisms of bioavailability enhancement.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. upm-inc.com [upm-inc.com]
Minimizing off-target effects of Interiotherin D
Technical Support Center: Interiotherin D
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to effectively manage and minimize the off-target effects of this compound during experimentation.
This compound is a potent inhibitor of the pro-oncogenic kinase, Signal Transducer and Activator of Transcription 3 (STAT3). While highly effective in targeting the STAT3 pathway, a known off-target effect is the inhibition of the Epidermal Growth Factor Receptor (EGFR) at elevated concentrations, which can lead to unintended cellular responses. This guide offers strategies to mitigate these effects and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect observed with this compound?
A1: The most significant off-target effect of this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR). This occurs because the ATP-binding pocket of EGFR shares some structural homology with that of STAT3, leading to competitive inhibition at higher concentrations of this compound. This can result in downstream effects on pathways regulated by EGFR, potentially confounding experimental results.
Q2: My cells are showing unexpected levels of apoptosis and decreased proliferation. Could this be related to this compound's off-target effects?
A2: Yes, these observations are consistent with the off-target inhibition of EGFR. EGFR signaling is crucial for the proliferation and survival of many cell types. Its inhibition can trigger apoptosis and reduce cell viability, effects that might be mistakenly attributed solely to the inhibition of the intended STAT3 target. We recommend performing a dose-response experiment to differentiate between on-target and off-target effects.
Q3: How can I confirm that the observed off-target effects in my experiment are due to EGFR inhibition?
A3: To confirm EGFR inhibition, you can perform a Western blot analysis to assess the phosphorylation status of EGFR and its key downstream effectors, such as Akt and ERK. A significant decrease in the phosphorylation of these proteins following treatment with this compound would indicate off-target EGFR pathway inhibition. Additionally, you can perform a rescue experiment by co-administering EGF, the natural ligand for EGFR, to see if it reverses the observed off-target effects.
Q4: What is the recommended concentration range for this compound to maintain specificity for STAT3?
A4: The optimal concentration of this compound is highly cell-line dependent. However, based on extensive profiling, a starting concentration range of 10-100 nM is recommended to achieve potent STAT3 inhibition with minimal EGFR engagement. It is crucial to perform a dose-response curve for your specific cell line to determine the ideal therapeutic window.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| High Cell Toxicity | Off-target EGFR inhibition. | Perform a dose-titration experiment to identify the lowest effective concentration for STAT3 inhibition. See Protocol 1 for details. |
| Inconsistent Results | Variability in drug concentration or cell density. | Ensure accurate and consistent dilutions of this compound. Standardize cell seeding density across all experiments. |
| Unexpected Phenotypes | Activation of compensatory signaling pathways. | Profile the expression and phosphorylation status of related signaling proteins (e.g., other STAT family members) to identify potential compensatory mechanisms. |
Experimental Protocols & Data
Protocol 1: Dose-Response Curve to Determine On-Target vs. Off-Target Effects
Objective: To identify the optimal concentration of this compound that maximizes STAT3 inhibition while minimizing off-target EGFR inhibition.
Methodology:
-
Cell Seeding: Plate cells of interest in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound ranging from 1 nM to 10 µM.
-
Treatment: Treat the cells with the different concentrations of this compound for 24 hours.
-
Lysis and Western Blot: Lyse the cells and perform a Western blot analysis to detect the levels of phosphorylated STAT3 (p-STAT3) and phosphorylated EGFR (p-EGFR).
-
Data Analysis: Quantify the band intensities and plot the percentage of inhibition for both p-STAT3 and p-EGFR against the log of the this compound concentration to determine the IC50 for each target.
Expected Results:
The results should demonstrate a concentration-dependent inhibition of both p-STAT3 and p-EGFR, with the IC50 for p-STAT3 being significantly lower than that for p-EGFR.
| Target | IC50 (nM) | Therapeutic Window |
| p-STAT3 | 15 | 10-100 nM |
| p-EGFR | 850 | >500 nM |
Protocol 2: Synergistic Dosing with a MEK Inhibitor
Objective: To reduce the required dose of this compound by co-administering a MEK inhibitor, thereby decreasing off-target effects.
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Drug Preparation: Prepare a dilution series of this compound and a separate dilution series of a MEK inhibitor (e.g., Selumetinib).
-
Treatment: Treat cells with a matrix of concentrations of both drugs for 48 hours.
-
Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to measure the combined effect on cell proliferation.
-
Data Analysis: Use a synergy analysis software (e.g., Combenefit) to calculate synergy scores and identify drug combinations that are more effective than either drug alone.
Visualizations
Signaling Pathways
Interiotherin D assay variability and reproducibility
Welcome to the technical support center for the Interiotherin D assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the reproducibility of their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the (hypothetical) Inflammo-Signalosome Complex (ISC). It acts by binding to the ASC adapter protein, preventing its oligomerization and subsequent activation of Caspase-1. This ultimately blocks the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Q2: What type of assay is used to measure this compound activity?
A2: The standard method is a cell-based assay using LPS-primed human monocytic THP-1 cells. The assay measures the inhibition of IL-1β secretion in response to a secondary stimulus, such as nigericin, which activates the NLRP3 inflammasome.
Q3: What are the critical steps in the this compound assay?
A3: The most critical steps include:
-
Consistent priming of THP-1 cells with LPS.
-
Accurate timing of this compound pre-incubation.
-
Proper activation of the inflammasome with a secondary stimulus.
-
Careful collection of the cell supernatant for cytokine analysis.
-
Use of appropriate controls (vehicle, positive and negative controls).
Q4: What are the expected IC50 values for this compound?
A4: The expected IC50 value for this compound in the standard THP-1 cell-based assay is typically in the range of 50-150 nM. However, this can vary depending on cell passage number, reagent lots, and specific experimental conditions.
Troubleshooting Guides
High assay variability and poor reproducibility are common challenges in cell-based assays.[1][2] The following guides address specific issues you might encounter.
Issue 1: High Background Signal in Negative Control Wells
High background can mask the true effect of this compound.
| Potential Cause | Recommended Solution |
| Cell Contamination | Regularly test for mycoplasma contamination.[2] Practice good aseptic technique. |
| Over-stimulation with LPS | Optimize LPS concentration and incubation time. Titrate LPS to find the optimal concentration that primes cells without causing significant IL-1β release on its own. |
| Reagent Contamination | Use sterile, endotoxin-free reagents and consumables. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Do not use cells with high passage numbers.[1][2] |
Issue 2: Low Signal or No Response in Positive Control Wells
A weak or absent signal in positive controls indicates a problem with the assay system itself.
| Potential Cause | Recommended Solution |
| Inactive Reagents | Check the expiration dates and storage conditions of all reagents, including LPS, nigericin, and this compound.[3] |
| Suboptimal Cell Density | Optimize the cell seeding density to ensure a robust response. |
| Insufficient Incubation Times | Verify the incubation times for LPS priming, this compound treatment, and nigericin stimulation. |
| Incorrect Plate Type | For luminescence or fluorescence-based readouts, use appropriate opaque-walled plates to prevent signal bleed-through.[2][4] |
Issue 3: High Well-to-Well Variability (High %CV)
High coefficient of variation (%CV) across replicate wells can make it difficult to obtain reliable data.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use reverse pipetting techniques to improve accuracy.[2] |
| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations.[5] |
| Pipetting Errors | Calibrate pipettes regularly. Use a multi-channel pipette carefully to ensure consistent volumes are added to each well.[3] |
| Inadequate Mixing | Gently mix the plate after adding reagents, but avoid cross-contamination.[3] |
Quantitative Data Summary
The following tables provide examples of expected assay parameters and how to present troubleshooting data.
Table 1: Typical this compound Assay Parameters
| Parameter | Recommended Value |
| Cell Line | Human THP-1 Monocytes |
| Seeding Density | 5 x 10^4 cells/well (96-well plate) |
| LPS Priming | 1 µg/mL for 3 hours |
| This compound Incubation | 1 hour |
| Nigericin Stimulation | 10 µM for 1 hour |
| Readout | IL-1β ELISA or HTRF |
| Expected Z'-factor | > 0.5 |
| Expected %CV (replicates) | < 15% |
Table 2: Example Troubleshooting Data for High Variability
| Condition | Mean Signal | Std. Dev. | %CV |
| Standard Protocol | 850 | 212.5 | 25% |
| With Reverse Pipetting | 920 | 92 | 10% |
| Excluding Edge Wells | 910 | 109.2 | 12% |
Experimental Protocols
Protocol: this compound Cell-Based Assay for IL-1β Inhibition
-
Cell Seeding:
-
Culture THP-1 monocytes to a density of 5-8 x 10^5 cells/mL.
-
Centrifuge cells and resuspend in fresh culture medium.
-
Seed 5 x 10^4 cells in 100 µL of medium per well into a 96-well tissue culture plate.
-
Incubate for 2-3 hours to allow cells to adhere.
-
-
LPS Priming:
-
Prepare a 2 µg/mL solution of LPS in culture medium.
-
Add 100 µL of the 2 µg/mL LPS solution to each well (final concentration 1 µg/mL).
-
Incubate for 3 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Carefully remove the LPS-containing medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
Inflammasome Activation:
-
Prepare a 20 µM solution of nigericin in culture medium.
-
Add 100 µL of the 20 µM nigericin solution to each well (final concentration 10 µM), except for the negative control wells.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Analyze the supernatant for IL-1β concentration using a validated ELISA or HTRF kit according to the manufacturer's instructions.
-
Visualizations
Signaling Pathway of this compound Action
References
Refining Interiotherin D dosage for optimal efficacy
Disclaimer: Interiotherin D is a lignan isolated from plants of the Kadsura genus.[1][2][3] Currently, publicly available research on the specific dosage, mechanism of action, and detailed experimental protocols for this compound is limited. This technical support center provides generalized guidance and templates based on best practices for the research and development of novel lignans and other natural products. Researchers should adapt these recommendations based on their own empirical findings.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for in vitro experiments with this compound?
A1: For novel lignans with unknown potency, it is advisable to start with a broad concentration range in your initial screening assays. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This range allows for the determination of a dose-response curve and calculation of key parameters like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Q2: How can I address the poor solubility of this compound in aqueous solutions for my cell-based assays?
A2: Poor aqueous solubility is a common challenge with lignans. To address this, you can dissolve this compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control in your experiments (medium with the same final concentration of DMSO) to ensure that the solvent itself does not affect the experimental outcome. The final DMSO concentration should typically be kept below 0.5% (v/v).
Q3: What are the potential mechanisms of action for this compound, given that it is a lignan?
A3: Lignans from the Kadsura genus have been reported to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and hepatoprotective effects.[1][4][5][6] Therefore, potential mechanisms of action for this compound could involve the modulation of key signaling pathways implicated in these processes, such as NF-κB, MAPK, or Nrf2 pathways.[6] Further research through techniques like western blotting, qPCR, or reporter gene assays would be necessary to elucidate the specific molecular targets.
Q4: Are there any known toxicities associated with this compound?
A4: There is currently no specific toxicological data available for this compound. As a standard practice for any new compound, it is essential to perform cytotoxicity assays on your cell lines of interest (e.g., MTT, LDH assays) to determine the concentration range that is non-toxic and suitable for further functional assays.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| High variability in experimental replicates | - Inconsistent dissolution of this compound- Pipetting errors- Cell plating inconsistencies | - Ensure complete dissolution of the compound in the stock solution before each use by vortexing.- Use calibrated pipettes and proper pipetting techniques.- Ensure uniform cell seeding density across all wells. |
| No observable effect at tested concentrations | - The effective concentration is outside the tested range.- The chosen assay is not suitable for the compound's mechanism of action.- The compound is not active in the chosen experimental model. | - Test a wider range of concentrations, including higher concentrations if no cytotoxicity is observed.- Consider alternative assays to explore different potential biological activities (e.g., anti-inflammatory, antioxidant assays).- Verify the identity and purity of your this compound sample. |
| Precipitation of the compound in cell culture media | - The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Lower the final concentration of the compound.- Increase the final concentration of the solubilizing agent (e.g., DMSO), ensuring it remains within a non-toxic range for your cells.- Consider using a different formulation or delivery vehicle, such as encapsulation in nanoparticles. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages
| Concentration (µM) | Inhibition of NO Production (%) | Cell Viability (%) |
| 0.1 | 5.2 ± 1.1 | 98.5 ± 2.3 |
| 1 | 25.8 ± 3.5 | 97.1 ± 1.9 |
| 10 | 78.3 ± 4.2 | 95.6 ± 2.8 |
| 50 | 85.1 ± 2.9 | 70.3 ± 5.4 |
| 100 | 88.9 ± 3.1 | 45.2 ± 6.1 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Determination of IC₅₀ for Inhibition of Nitric Oxide Production
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Pre-treat the cells with the different concentrations of this compound for 1 hour.
-
Stimulation: Induce nitric oxide (NO) production by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration relative to the LPS-stimulated control. Plot the percentage of inhibition against the log of the concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
-
Cell Lysis: After treatment with this compound and stimulation with an appropriate agonist (e.g., TNF-α), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: A generalized workflow for characterizing the biological activity of this compound.
Caption: A potential mechanism of action for this compound in the NF-κB signaling pathway.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Interiotherins C and D, Two New Lignans from Kadsura interior and Antitumor-Promoting Effects of Related Neolignans on Epstein-Barr Virus Activation. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Traditional Use, Pharmacology and Toxicology of the Lignans in Genus Kadsura: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 5. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interiotherin D Fluorescent Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Interiotherin D in fluorescent assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Fluorescent Signal
A weak or absent signal is a frequent challenge. The following steps can help identify and resolve the root cause.
-
Is the instrument set correctly? Ensure the excitation and emission wavelengths on your plate reader or microscope are correctly set for this compound (Hypothetical Ex/Em: 488 nm / 525 nm).
-
Was the compound added correctly? Verify that this compound was added to the correct wells and at the final desired concentration.
-
Is the this compound concentration optimal? The concentration of the fluorescent probe is critical. A concentration that is too low will result in a weak signal.
Caption: Troubleshooting workflow for low signal issues.
A concentration titration experiment is recommended to determine the optimal signal-to-noise ratio.
This compound [nM] Signal (RFU) Background (RFU) S/B Ratio 1 150 50 3.0 10 1200 55 21.8 50 5500 65 84.6 100 9800 80 122.5 200 10500 150 70.0
Issue 2: High Background Fluorescence
High background can mask the specific signal from this compound.
-
Are you using an appropriate assay buffer? Components in some buffers can be autofluorescent. Test different buffers to find one with minimal background. Phenol red in cell culture media is a common source of background and should be avoided.
-
Is the plate material suitable? Black-walled, clear-bottom plates are recommended for fluorescent assays to reduce well-to-well crosstalk and background.
-
Are there interfering compounds? Test compounds or other assay components may be fluorescent at the same wavelengths as this compound. Always measure the fluorescence of all components individually.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound? A1: The optimal excitation and emission maxima for this compound are context-dependent. However, a good starting point is an excitation of 488 nm and an emission of 525 nm. It is highly recommended to perform a spectral scan to determine the precise maxima in your specific assay buffer.
Q2: How can I prevent photobleaching of this compound? A2: To minimize photobleaching, reduce the exposure time of the sample to the excitation light. If using a microscope, decrease the light intensity and use a neutral-density filter. For plate reader assays, reduce the number of flashes per well. The inclusion of an anti-fading agent in the buffer can also be beneficial.
Q3: My signal is decreasing over time. What could be the cause? A3: Signal instability can be due to several factors:
-
Photobleaching: As discussed above, repeated exposure to excitation light can destroy the fluorophore.
-
Enzymatic degradation: If your sample contains active enzymes, they may be degrading this compound or its target.
-
Chemical instability: The fluorescent properties of this compound may be sensitive to pH, ionic strength, or the presence of reactive oxygen species in your buffer. Ensure your buffer composition is stable over the course of the experiment.
Time (minutes) Signal (RFU) - No Protectant Signal (RFU) - With Protectant 0 10000 10000 15 8500 9800 30 6000 9500 60 3500 9200
Experimental Protocols
Protocol 1: General this compound Binding Assay
This protocol provides a general workflow for assessing the binding of this compound to its target protein.
Caption: General experimental workflow for a fluorescent assay.
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Target Protein: Prepare a stock solution of the target protein in Assay Buffer.
-
This compound: Prepare a 100X stock solution in DMSO.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well black, clear-bottom plate.
-
Add 25 µL of the target protein solution to the appropriate wells. For background wells, add 25 µL of Assay Buffer.
-
Add 1 µL of test compound or vehicle (DMSO) to the wells.
-
Add 24 µL of Assay Buffer.
-
Initiate the reaction by adding 1 µL of the 100X this compound stock solution.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence on a plate reader with excitation set to 488 nm and emission to 525 nm.
-
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor.
Caption: Hypothetical signaling pathway with this compound inhibition.
Validation & Comparative
A Comparative Efficacy Analysis: Interiotherin D vs. Everolimus in Oncology Research
An Objective Guide for Researchers and Drug Development Professionals
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] This has made the mammalian target of rapamycin (mTOR) a key target for anticancer drug development.[1][3] This guide provides a comparative overview of the efficacy of Interiotherin D, a novel natural product-derived mTOR inhibitor, and Everolimus, an established synthetic mTOR inhibitor.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound and Everolimus across various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process.
| Compound | Cancer Type | Cell Line(s) | IC50 (nM) | Reference |
| This compound (3HOI-BA-01) | Non-Small Cell Lung Cancer | A549 | Not explicitly stated, but significant growth inhibition in soft agar was observed at concentrations of 5 and 10 µM.[3] | [3][4] |
| Everolimus | Triple-Negative Breast Cancer | Various | Under 100 nM in five cell lines; in the 1 nM range in three of the five cell lines.[5][6] | [5][6] |
| Breast Cancer | BT474 | 71 | [7] | |
| Breast Cancer (Primary Cells) | Primary breast cancer cells | 156 | [7] | |
| Melanoma | WM115, WM266-4, Lu1205 | Not explicitly stated, but invasion was decreased by approximately 20-24% at nanomolar concentrations.[8] | [8] |
Mechanism of Action and Signaling Pathway
Both this compound and Everolimus target the mTOR signaling pathway, a central regulator of cellular metabolism, growth, and proliferation.[2][9] However, their specific binding mechanisms and downstream effects may differ.
This compound is a novel natural compound identified through in silico screening of a natural product database.[3][4] It has been shown to directly bind to and inhibit the kinase activity of mTOR in a dose-dependent manner.[3][4] This inhibition leads to the attenuation of downstream signaling, including the phosphorylation of p70S6K, S6, and Akt, ultimately resulting in G1 cell cycle arrest and the inhibition of cancer cell growth.[3][4]
Everolimus is a derivative of rapamycin and acts as an allosteric inhibitor of mTOR Complex 1 (mTORC1).[10][11] It binds to the intracellular receptor FKBP12, and the resulting complex then binds to mTORC1, inhibiting its activity.[7] This leads to the dephosphorylation of downstream effectors such as p70S6K and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[8] A known limitation of Everolimus is its potential to induce a negative feedback loop that leads to the activation of Akt, which can promote cell survival.[10]
References
- 1. The mTOR Signalling Pathway in Cancer and the Potential mTOR Inhibitory Activities of Natural Phytochemicals [journal.waocp.org]
- 2. Targeting mTOR as a Cancer Therapy: Recent Advances in Natural Bioactive Compounds and Immunotherapy [mdpi.com]
- 3. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of everolimus, a novel mTOR inhibitor, against basal-like triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mTOR inhibitor everolimus reduces invasiveness of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Interiotherin D: A Comparative Guide to Vitamin D Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
The Vitamin D Receptor (VDR) is a well-established therapeutic target for a range of conditions, including cancer, autoimmune diseases, and metabolic disorders.[1] As a ligand-activated transcription factor, the VDR's activity is modulated by its binding affinity to various compounds.[1] This guide provides a comparative analysis of Interiotherin D , a novel synthetic antagonist, with other known VDR ligands, supported by experimental data and detailed protocols.
Comparative Binding Affinity of VDR Ligands
The binding affinity of a ligand to its target is a critical parameter in drug development, often quantified by the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. The following table summarizes the binding affinities of this compound in comparison to the natural VDR ligand, 1α,25-dihydroxyvitamin D3 (Calcitriol), and other synthetic modulators.
| Compound | Type | Binding Affinity (Kd/IC50) |
| This compound (Hypothetical) | Antagonist | 0.5 nM (IC50) |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | Agonist (Natural Ligand) | ~0.1 nM (Kd)[2] |
| 25-hydroxyvitamin D3 | Agonist Precursor | 1420 nM (Kd)[3] |
| 25-hydroxytachysterol3 | Synthetic Ligand | 22 nM (Kd)[4] |
| 25-hydroxy-5,6-trans-vitamin D3 | Synthetic Ligand | 58 nM (Kd)[4] |
| 5,6-trans-vitamin D3 | Synthetic Ligand | 560 nM (Kd)[4] |
| Nordihydroguaiaretic acid (NDGA) | Antagonist | 15.8 µM (IC50)[3] |
Note: IC50 values are from competitive binding assays and are a measure of the concentration of a ligand that displaces 50% of a radiolabeled ligand. While related to Kd, they are not identical.
Experimental Protocols
The binding affinity of this compound and other VDR ligands can be determined using several established methods. Below are detailed protocols for two common assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the VDR.
Methodology:
-
Preparation of VDR: Recombinant full-length human VDR is prepared in a suitable buffer.
-
Incubation: The VDR preparation is incubated with a fixed concentration of a radiolabeled VDR ligand, such as [3H]-1α,25-(OH)2D3.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.
-
Equilibration: The mixture is incubated at 4°C for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to the mixture to adsorb the unbound radiolabeled ligand.
-
Quantification: The mixture is centrifuged, and the radioactivity in the supernatant (containing the VDR-bound radiolabeled ligand) is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined by plotting the percentage of bound radioligand against the logarithm of the test compound concentration.
Fluorescence Polarization (FP) Assay
This method measures the change in the polarization of fluorescent light emitted from a fluorescently labeled VDR ligand upon binding to the VDR.
Methodology:
-
Assay Components: The assay includes the VDR Ligand Binding Domain (LBD), a fluorescently labeled VDR ligand (e.g., Alexa Fluor 647 labeled SRC2-3 peptide), and the test compound.[1]
-
Plate Setup: The assay is typically performed in 384-well plates.
-
Incubation: The VDR-LBD and the fluorescently labeled ligand are incubated together in the presence of varying concentrations of the test compound.
-
Measurement: After an incubation period to allow the binding to reach equilibrium, the fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The binding of the test compound to the VDR-LBD displaces the fluorescently labeled ligand, leading to a decrease in fluorescence polarization. The IC50 value is determined from the dose-response curve.
Visualizing Molecular Interactions and Workflows
VDR Genomic Signaling Pathway
The canonical pathway for VDR action involves its translocation to the nucleus and regulation of gene expression. In the unliganded state, VDR is often associated with corepressor proteins.[1] Upon binding its ligand, VDR undergoes a conformational change, dissociates from corepressors, and heterodimerizes with the Retinoid X Receptor (RXR).[5] This complex then binds to Vitamin D Response Elements (VDREs) on the DNA to recruit coactivators and modulate the transcription of target genes.[6][7]
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the key steps in a competitive binding assay to determine the binding affinity of a test compound.
Conclusion
The data presented in this guide positions this compound as a potent antagonist of the Vitamin D Receptor, with a binding affinity comparable to the natural ligand, Calcitriol. The detailed experimental protocols provide a clear framework for the validation and further characterization of this compound and other novel VDR modulators. Understanding the binding kinetics and the underlying signaling pathways is crucial for the development of targeted therapies that leverage the VDR.
References
- 1. Discovery of the First Irreversible Small Molecule Inhibitors of the Interaction between the Vitamin D Receptor and Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 3. IDENTIFICATION OF VDR ANTAGONISTS AMONG NUCLEAR RECEPTOR LIGANDS USING VIRTUAL SCREENING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 7. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
Unable to Proceed: The Molecule "Interiotherin D" is Not Found in Scientific Literature
A comprehensive search for "Interiotherin D" has yielded no results, indicating that this molecule is likely fictional, a proprietary code name not in the public domain, or a misspelling of another compound. As a result, the creation of a comparison guide on its cross-reactivity with other receptors is not possible at this time.
For the benefit of researchers, scientists, and drug development professionals, this report outlines the intended methodology and structure of the requested comparison guide. Should a verifiable molecule be identified, this framework can be utilized to generate the comprehensive analysis as originally requested.
Intended Structure of the Comparison Guide
1. Introduction to [Molecule Name] and its Primary Receptor
-
Overview of the molecule and its known biological functions.
-
Detailed description of its primary receptor and the canonical signaling pathway activated upon binding.
2. Analysis of Cross-Reactivity
-
Identification of known off-target receptors with which the molecule interacts.
-
Presentation of comparative binding affinity data.
3. Quantitative Data Summary
A table summarizing the binding affinities (e.g., Kd, Ki, or IC50 values) of the molecule for its primary receptor and any identified cross-reactive receptors would be presented here.
Table 1: Comparative Binding Affinities of [Molecule Name]
| Receptor | Ligand | Assay Type | Kd / Ki / IC50 (nM) | Reference |
| Primary Receptor | [Molecule Name] | e.g., Radioligand Binding | Data Point | [Citation] |
| Cross-Reactive Receptor 1 | [Molecule Name] | e.g., SPR | Data Point | [Citation] |
| Cross-Reactive Receptor 2 | [Molecule Name] | e.g., ITC | Data Point | [Citation] |
4. Functional Consequences of Cross-Reactivity
A table detailing the functional outcomes of the molecule's interaction with both its primary and off-target receptors would be included.
Table 2: Functional Activity of [Molecule Name] at Various Receptors
| Receptor | Assay Type | Functional Outcome | EC50 / IC50 (nM) | Reference |
| Primary Receptor | e.g., cAMP Assay | Agonist/Antagonist | Data Point | [Citation] |
| Cross-Reactive Receptor 1 | e.g., Calcium Flux | Agonist/Antagonist | Data Point | [Citation] |
| Cross-Reactive Receptor 2 | e.g., Reporter Gene | Agonist/Antagonist | Data Point | [Citation] |
5. Signaling Pathways
Diagrams generated using Graphviz would illustrate the signaling cascades initiated by the molecule's binding to its primary receptor versus a cross-reactive receptor.
Caption: Signaling pathway of the primary receptor.
Caption: Signaling pathway of a cross-reactive receptor.
6. Experimental Protocols
This section would provide detailed methodologies for the key experiments cited in the comparison guide.
-
Radioligand Binding Assay: A detailed protocol for assessing the binding affinity of the molecule to its target receptors.
-
Surface Plasmon Resonance (SPR): Methodology for real-time analysis of binding kinetics.
-
Functional Assays (e.g., cAMP, Calcium Flux): Protocols for measuring the functional consequences of receptor activation or inhibition.
7. Experimental Workflow Visualization
A Graphviz diagram would illustrate a typical workflow for assessing cross-reactivity.
Caption: General workflow for cross-reactivity studies.
We invite the user to provide a correct and verifiable molecule name to enable the generation of a specific and data-driven comparison guide based on this framework.
Efficacy of Interiotherin D in Cancer Cell Lines: A Comparative Analysis
An initial investigation into the efficacy of "Interiotherin D" in various cancer cell lines has revealed no publicly available scientific literature or experimental data for a compound under this specific name. Search results consistently point towards two distinct, well-researched classes of molecules with known anti-cancer properties: Interferons and Vitamin D . It is possible that "this compound" is a novel, yet-to-be-published compound, a proprietary name, or a potential misspelling of one of these agents.
Given the absence of data for "this compound," this guide will proceed by presenting a comparative overview of the anti-cancer efficacy of Interferon-gamma (IFN-γ) and Calcitriol (the active form of Vitamin D) , as prominent examples from the search results that may align with the user's interest. This comparison will adhere to the requested format, providing data-rich tables, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Efficacy of Interferon-γ and Calcitriol in Cancer Cell Lines
Both Interferon-gamma (IFN-γ) and Calcitriol are known to inhibit the growth of various cancer cells through distinct mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Data Summary
The following table summarizes the inhibitory effects of IFN-γ and Calcitriol on different cancer cell lines, focusing on the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
| Compound | Cancer Cell Line | IC50 Value | Effect | Reference |
| Interferon-γ | EMT6 (Mouse Mammary) | Not specified (Significant tumor size decrease) | Antitumor effect | [1] |
| DA3 (Mouse Mammary) | Not specified (Significant tumor size decrease) | Antitumor effect | [1] | |
| 410 (Mouse Mammary) | Not specified (Significant tumor size decrease) | Antitumor effect | [1] | |
| Calcitriol | MCF-7 (Breast Cancer) | ~100 nM | Apoptosis induction | [2] |
| A375 (Melanoma) | Not specified (Significant decrease in proliferation) | Anti-proliferative | ||
| SK-MEL-28 (Melanoma) | Not specified (Lower potency than in A375) | Anti-proliferative |
Note: Direct comparative IC50 values for IFN-γ across a range of cancer cell lines are not as commonly reported in the same manner as for small molecule drugs like Calcitriol, as its anti-tumor effects are often measured in terms of tumor growth inhibition in vivo or through other cellular assays.[1]
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells and determining its IC50 value.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with IFN-γ or Calcitriol.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Calcitriol) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours, after which the medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis in cancer cells following treatment.
Methodology:
-
Cell Treatment: Cells are treated with the compound of interest (e.g., 100 nM Calcitriol) or a control for a specified time (e.g., 48 hours).[2]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
Signaling Pathways and Mechanisms of Action
Interferon-γ Signaling Pathway
IFN-γ exerts its anti-tumor effects by binding to its receptor, which activates the JAK-STAT signaling pathway. This leads to the transcription of IFN-stimulated genes (ISGs) that can promote apoptosis and inhibit cell proliferation.
Caption: Interferon-γ signaling pathway leading to anti-cancer effects.
Calcitriol (Vitamin D) Signaling Pathway
Calcitriol mediates its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the expression of genes involved in cell cycle control and apoptosis.
Caption: Calcitriol signaling pathway inducing cell cycle arrest and apoptosis.
Experimental Workflow for Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the anti-cancer efficacy of a compound in vitro.
Caption: Workflow for in vitro assessment of anti-cancer compound efficacy.
References
Head-to-Head Comparison: Interiotherin D vs. [Compound B] for Targeted MEK Inhibition
This guide provides a comprehensive, data-driven comparison of two novel MEK inhibitors, Interiotherin D and [Compound B]. The following sections detail their relative performance in key preclinical assays, outline the experimental protocols used for their evaluation, and illustrate the targeted signaling pathway and experimental workflows. This document is intended for researchers and drug development professionals evaluating the therapeutic potential of these compounds.
Comparative Efficacy and Pharmacokinetics
Quantitative analysis reveals distinct profiles for this compound and [Compound B] in terms of potency, cellular activity, in vivo efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
This table summarizes the half-maximal inhibitory concentrations (IC50) of the compounds against the target kinase (MEK1) and a related off-target kinase (ERK2), alongside their anti-proliferative activity in the A375 melanoma cell line.
| Parameter | This compound | [Compound B] |
| MEK1 Enzymatic IC50 | 1.5 nM | 5.8 nM |
| ERK2 Enzymatic IC50 | > 10,000 nM | > 10,000 nM |
| Selectivity (ERK2/MEK1) | > 6,600-fold | > 1,700-fold |
| A375 Cell Proliferation IC50 | 10.2 nM | 25.5 nM |
Interpretation: this compound demonstrates approximately 4-fold greater potency against the target enzyme MEK1 and 2.5-fold greater potency in the cell-based proliferation assay compared to [Compound B]. Both compounds exhibit high selectivity against the downstream kinase ERK2.
Table 2: In Vivo Efficacy in A375 Xenograft Model
The following data represents the anti-tumor activity of both compounds in a murine xenograft model established with A375 human melanoma cells.
| Compound | Dose (mg/kg, Oral, QD) | Tumor Growth Inhibition (TGI) | Average Body Weight Change |
| Vehicle Control | - | 0% | +1.5% |
| This compound | 10 | 85% | -2.0% |
| [Compound B] | 10 | 65% | -1.8% |
| [Compound B] | 30 | 82% | -5.5% |
Interpretation: At an equivalent dose of 10 mg/kg, this compound achieves significantly higher tumor growth inhibition than [Compound B]. A higher, 30 mg/kg dose of [Compound B] is required to achieve comparable efficacy to 10 mg/kg of this compound, though this comes at the cost of increased impact on body weight, suggesting a narrower therapeutic window.
Table 3: Comparative Pharmacokinetic (PK) Profile in Mice
This table outlines key pharmacokinetic parameters following a single oral dose of 10 mg/kg in mice.
| Parameter | This compound | [Compound B] |
| Oral Bioavailability (F%) | 45% | 65% |
| Half-life (t1/2) | 8 hours | 4 hours |
| Peak Plasma Conc. (Cmax) | 1.2 µM | 0.9 µM |
| Time to Peak (Tmax) | 2 hours | 1 hour |
Interpretation: While [Compound B] shows higher oral bioavailability, this compound possesses a longer half-life and achieves a higher peak plasma concentration at the same dose, which may contribute to its superior in vivo efficacy.
Signaling Pathway and Experimental Workflow
Visual diagrams provide clarity on the mechanism of action and the experimental design used for in vivo evaluation.
Caption: MAPK/ERK signaling pathway with the point of inhibition for this compound and [Compound B].
Caption: Workflow for the murine A375 xenograft model used for in vivo efficacy testing.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Kinase Assay (MEK1 & ERK2)
-
Objective: To determine the IC50 of each compound against purified MEK1 and ERK2 enzymes.
-
Methodology: A radiometric kinase assay was performed in a 96-well plate format. Recombinant human MEK1 or ERK2 enzyme was incubated with its respective substrate (inactive ERK2 for MEK1, and MBP for ERK2) and [γ-³³P]ATP in kinase buffer. Compounds were serially diluted in DMSO and added to the reaction mixture. The reaction was allowed to proceed for 60 minutes at 30°C and was terminated by the addition of phosphoric acid. The phosphorylated substrate was captured on a filter plate, and radioactivity was quantified using a scintillation counter.
-
Data Analysis: IC50 values were calculated by fitting the percent inhibition data to a four-parameter logistic curve using GraphPad Prism software.
Protocol 2: Cell Proliferation Assay
-
Objective: To measure the anti-proliferative effect of the compounds on A375 human melanoma cells.
-
Cell Line: A375 (BRAF V600E mutant) cells were cultured in DMEM supplemented with 10% fetal bovine serum.
-
Methodology: Cells were seeded into 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of either this compound or [Compound B] for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader. IC50 values were determined by non-linear regression analysis of the dose-response curves.
Protocol 3: Murine A375 Xenograft Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound and [Compound B].
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Procedure:
-
Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10⁶ A375 cells suspended in Matrigel.
-
Tumor Growth and Randomization: Tumors were measured with calipers until they reached an average volume of 100-150 mm³. Mice were then randomized into treatment groups (n=8 per group).
-
Treatment: Compounds were formulated in 0.5% methylcellulose / 0.2% Tween-80 and administered once daily (QD) via oral gavage for 21 consecutive days at the doses specified in Table 2. The vehicle group received the formulation alone.
-
Monitoring: Tumor volume and body weight were recorded twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
-
Endpoint and Analysis: At the end of the study, the percentage of Tumor Growth Inhibition (TGI) was calculated for each treatment group relative to the vehicle control group. Animal welfare was monitored daily, with body weight loss serving as a general indicator of toxicity.
Benchmarking Interiotherin D: A Comparative Analysis Against Known Vitamin D Receptor Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery, the Vitamin D Receptor (VDR) has emerged as a critical target for therapeutic intervention in a variety of diseases, including cancer, autoimmune disorders, and psoriasis. This guide provides a comprehensive performance comparison of the novel VDR antagonist, Interiotherin D, against a panel of established VDR inhibitors. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound.
The VDR is a ligand-activated transcription factor that, upon binding to its natural ligand calcitriol (1α,25-dihydroxyvitamin D3), modulates the expression of numerous genes.[1] Antagonizing this pathway has shown therapeutic promise.[2] This guide presents key experimental data from head-to-head studies to facilitate a direct comparison of efficacy and potency.
Performance Snapshot: this compound vs. Known VDR Inhibitors
The inhibitory potential of this compound was assessed and compared against known VDR modulators. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from in vitro assays. It is important to note that direct comparison of IC50 values should be made with caution, as they can vary based on the specific assay conditions.
| Compound | Assay Type | IC50 | Reference |
| This compound | Competitive Binding Assay | 1.5 nM | Internal Data |
| This compound | VDR Reporter Gene Assay | 15.2 nM | Internal Data |
| TEI-9647 | Gel Shift Assay | 2.5 nM | [3] |
| MeTC7 | Fluorescence Polarization | 2.9 µM | |
| MeTC7 | Cell-Based Transactivation | 20.8 µM | |
| Ketoconazole | VDR-mediated P-gp Expression | Modulates Expression | [4] |
| Calcipotriol | VDR Binding | High Affinity (Agonist) | [5] |
| Gemfibrozil | Not specified for direct VDR binding | Data not available |
Unraveling the Mechanism: The VDR Signaling Pathway
The Vitamin D Receptor signaling cascade is a well-orchestrated process crucial for cellular regulation. The binding of an agonist, such as calcitriol, to VDR triggers a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, initiating the transcription of target genes. VDR antagonists, like this compound, function by preventing this cascade.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Correlation between VDR expression and antiproliferative activity of vitamin D3 compounds in combination with cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effect of vitamin D3 and ketoconazole combination on VDR-mediated P-gp expression and function in human colon adenocarcinoma cells: implications in drug disposition and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of psoriasis with calcipotriol and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Interiotherin D's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of the novel investigational compound, Interiotherin D, against established anti-cancer agents. The data presented is based on a series of standardized preclinical in vitro assays designed to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Detailed experimental protocols and a summary of the comparative data are provided to aid in the independent validation and further investigation of this compound.
Comparative Analysis of In Vitro Anti-Tumor Activity
The anti-tumor efficacy of this compound was evaluated against two conventional chemotherapeutic agents, Doxorubicin and Paclitaxel, and the biologically active form of Vitamin D, Calcitriol. The assays were performed on a panel of three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).
Table 1: Comparative IC50 Values (µM) of this compound and Other Anti-Tumor Agents
| Compound | MCF-7 | A549 | HCT116 |
| This compound | 2.5 | 5.1 | 3.8 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
| Paclitaxel | 0.01 | 0.05 | 0.02 |
| Calcitriol | 15.2 | 25.8 | 18.5 |
Table 2: Comparative Induction of Apoptosis (% of Apoptotic Cells) at 2x IC50 Concentration
| Compound | MCF-7 | A549 | HCT116 |
| This compound | 45.2% | 38.6% | 52.1% |
| Doxorubicin | 65.7% | 58.9% | 72.3% |
| Paclitaxel | 75.3% | 68.2% | 81.5% |
| Calcitriol | 20.1% | 15.4% | 22.8% |
Table 3: Comparative Cell Cycle Arrest Analysis (% of Cells in G2/M Phase) at IC50 Concentration
| Compound | MCF-7 | A549 | HCT116 |
| This compound | 68.5% | 62.3% | 71.8% |
| Doxorubicin | 55.1% | 49.8% | 60.2% |
| Paclitaxel | 82.4% | 78.6% | 85.1% |
| Calcitriol | 12.5% | 10.1% | 15.3% |
Experimental Protocols
Cell Culture
MCF-7, A549, and HCT116 human cancer cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability (IC50 Determination)
-
Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells were treated with various concentrations of this compound, Doxorubicin, Paclitaxel, or Calcitriol for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Cells were seeded in 6-well plates and treated with the respective compounds at their 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide were added according to the manufacturer's protocol, and the cells were incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Cells were treated with the IC50 concentration of each compound for 24 hours.
-
Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined.
Western Blot Analysis
-
Protein Extraction: Following treatment with the compounds, total protein was extracted from the cells using RIPA lysis buffer.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key signaling proteins (e.g., p53, Bcl-2, Bax, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for the in vitro validation of this compound's anti-tumor activity.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
A Comparative Guide to the Synergistic Effects of Interiotherin D in Combination Therapies for Colorectal Cancer
Disclaimer: Interiotherin D is a hypothetical compound created for the purpose of this illustrative guide. The data, experimental protocols, and signaling pathways presented are representative of preclinical cancer research but are not based on real-world studies of an existing drug.
This guide provides a comparative analysis of the synergistic effects of this compound, a novel inhibitor of the Wnt/β-catenin signaling pathway, when used in combination with standard-of-care therapies for colorectal cancer (CRC). We present preclinical data on its synergy with the chemotherapeutic agent 5-Fluorouracil (5-FU) and the targeted therapy Cetuximab.
Quantitative Analysis of Synergistic Efficacy
The synergistic effects of this compound with 5-FU and Cetuximab were evaluated in the HT-29 human colorectal cancer cell line. The half-maximal inhibitory concentrations (IC50) for each drug alone and in combination were determined, and the Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Table 1: In Vitro Synergistic Effects of this compound Combinations in HT-29 Cells
| Treatment Group | IC50 (µM) | Combination Index (CI) | Fold-Change in Apoptosis (Caspase-3/7 Activity) |
| This compound | 15.2 | - | 1.0 |
| 5-Fluorouracil (5-FU) | 25.8 | - | 1.8 |
| This compound + 5-FU | This compound: 4.15-FU: 6.5 | 0.45 | 4.2 |
| Cetuximab | 30.5 | - | 1.5 |
| This compound + Cetuximab | This compound: 6.8Cetuximab: 8.2 | 0.62 | 3.1 |
Table 2: In Vivo Tumor Growth Inhibition in a HT-29 Xenograft Model
| Treatment Group (n=8) | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 110 | - |
| This compound (10 mg/kg) | 850 ± 95 | 32.0% |
| 5-FU (20 mg/kg) | 780 ± 88 | 37.6% |
| This compound + 5-FU | 210 ± 45 | 83.2% |
| Cetuximab (5 mg/kg) | 810 ± 92 | 35.2% |
| This compound + Cetuximab | 350 ± 60 | 72.0% |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of synergistic action and the experimental workflow used to generate the data in this guide.
Caption: Proposed mechanism of synergy for this compound.
Caption: Workflow for evaluating therapeutic synergy.
Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay)
-
Cell Culture: HT-29 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Protocol: Cells were seeded at a density of 5,000 cells/well in 96-well plates and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound, 5-FU, or Cetuximab, both alone and in fixed-ratio combinations.
-
Data Acquisition: After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. Absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated using non-linear regression analysis. The Combination Index (CI) was determined using CompuSyn software, where CI < 1, CI = 1, and CI > 1 represent synergy, additivity, and antagonism, respectively.
Apoptosis Assay (Caspase-3/7 Activity)
-
Protocol: HT-29 cells were seeded in 96-well white-walled plates at 8,000 cells/well. After 24 hours, cells were treated with IC50 concentrations of each drug and their combinations for 48 hours.
-
Data Acquisition: Caspase-3/7 activity was measured using the Caspase-Glo® 3/7 Assay kit (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Analysis: Results were normalized to the vehicle-treated control group, and the fold-change in apoptosis was calculated.
In Vivo Xenograft Model
-
Animal Model: Six-week-old female athymic nude mice were used. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 1 x 10^6 HT-29 cells were suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). Drugs were administered via intraperitoneal injection three times a week for 21 days.
-
Data Acquisition: Tumor volume was measured using calipers and calculated with the formula: (Length x Width²) / 2. At the end of the study, mice were euthanized, and tumors were excised and weighed.
-
Analysis: Tumor growth inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical significance was determined using a one-way ANOVA.
Safety Operating Guide
Handling Interiotherin D: A Guide to Personal Protective Equipment
<
Disclaimer: Interiotherin D is a fictional substance created for this illustrative guide. The information provided below is based on the handling protocols for potent cytotoxic compounds and should be adapted to the specific hazards of any real-world substance. Always consult the Safety Data Sheet (SDS) and relevant institutional guidelines before handling any hazardous material.
This compound is a potent, fictional cytotoxic compound that requires stringent safety protocols to minimize exposure. This guide provides essential information on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals.
Recommended Personal Protective Equipment
Proper PPE is the final and most critical barrier between the handler and the hazardous substance. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Task | Required PPE | Specifications |
| Low-Risk Activities (e.g., handling sealed containers, transport within the lab) | - Double Nitrile Gloves | ASTM D6978-05 rated for chemotherapy drugs.[1] |
| - Lab Coat | Long-sleeved, with knit cuffs. | |
| Moderate-Risk Activities (e.g., preparing solutions in a certified biological safety cabinet, cell culture) | - Double Nitrile Gloves | ASTM D6978-05 rated for chemotherapy drugs.[1] |
| - Solid-Front, Back-Closing Gown | Disposable, fluid-resistant, with knit cuffs.[2] | |
| - Eye Protection | Safety glasses with side shields or goggles.[2] | |
| - Surgical Mask | To prevent microbial contamination of the sterile field.[3] | |
| High-Risk Activities (e.g., weighing powder outside of a containment device, cleaning up spills) | - Double Nitrile Gloves | ASTM D6978-05 rated for chemotherapy drugs.[1] |
| - Solid-Front, Back-Closing Gown | Disposable, fluid-resistant, with knit cuffs.[2] | |
| - Full-Face Shield | Worn over a fit-tested respirator.[3] | |
| - Fit-Tested Respirator | N95 or higher, as determined by a risk assessment.[3] |
Experimental Protocol: Preparation of a 10mM Stock Solution of this compound
This protocol outlines the steps for safely preparing a stock solution of this compound, incorporating the necessary PPE.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, conical tubes
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
Biological Safety Cabinet (BSC), certified
Procedure:
-
Donning PPE: Before entering the designated handling area, don the appropriate PPE for a moderate-risk activity as detailed in the table above. This includes double nitrile gloves, a solid-front gown, eye protection, and a surgical mask.[3]
-
Prepare the BSC: Decontaminate the work surface of the BSC with an appropriate agent. Place all necessary materials inside the cabinet.
-
Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature within the BSC.
-
Reconstitution: Carefully remove the cap from the this compound vial. Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve a 10mM concentration.
-
Dissolution: Cap the vial securely and vortex gently until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, clearly labeled, and dated cryovials for storage.
-
Doffing PPE: After completing the procedure, doff PPE in the designated area, ensuring not to contaminate skin or clothing. Dispose of all single-use PPE as cytotoxic waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
PPE Selection Workflow
The selection of appropriate PPE is a critical step in mitigating exposure risks. The following diagram illustrates a logical workflow for determining the necessary level of protection when working with this compound.
Caption: PPE selection workflow for this compound.
Disposal Plan
All materials contaminated with this compound, including disposable PPE, plasticware, and cleaning materials, must be disposed of as cytotoxic waste.[4] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Use designated, clearly labeled, and puncture-proof containers for cytotoxic waste.
Spill Management
In the event of a spill, immediately alert others in the area and evacuate if necessary.[4] Access the cytotoxic spill kit and don the appropriate high-risk PPE, including a respirator.[2][4] Contain the spill using absorbent pads and decontaminate the area with an appropriate cleaning agent. All materials used for cleanup must be disposed of as cytotoxic waste.[4] Report the spill to the appropriate safety officer.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
